molecular formula C9H16N2O3 B13401522 3-methyl-2-(2-oxo-1,3-diazinan-1-yl)butanoic acid

3-methyl-2-(2-oxo-1,3-diazinan-1-yl)butanoic acid

Cat. No.: B13401522
M. Wt: 200.23 g/mol
InChI Key: AFGBRTKUTJQHIP-UHFFFAOYSA-N
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Description

3-methyl-2-(2-oxo-1,3-diazinan-1-yl)butanoic acid is a useful research compound. Its molecular formula is C9H16N2O3 and its molecular weight is 200.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H16N2O3

Molecular Weight

200.23 g/mol

IUPAC Name

3-methyl-2-(2-oxo-1,3-diazinan-1-yl)butanoic acid

InChI

InChI=1S/C9H16N2O3/c1-6(2)7(8(12)13)11-5-3-4-10-9(11)14/h6-7H,3-5H2,1-2H3,(H,10,14)(H,12,13)

InChI Key

AFGBRTKUTJQHIP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)O)N1CCCNC1=O

Origin of Product

United States

Foundational & Exploratory

Part 1: Chemical Architecture & The "Privileged" Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Biological Activity of Tetrahydropyrimidinone Derivatives: A Technical Guide

Executive Summary The tetrahydropyrimidinone (THPM) scaffold—frequently synonymous in medicinal chemistry literature with 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) synthesized via the Biginelli reaction—represents a "privileged structure." This designation stems from its ability to bind promiscuously yet selectively to diverse biological targets, including the mitotic kinesin Eg5, calcium channels, and bacterial DNA gyrase. This guide analyzes the pharmacological versatility of THPM derivatives, dissecting the causality between their structural modifications and biological endpoints.[1][2][3][4][5][6] It provides validated protocols for synthesis and bioassay, serving as a roadmap for drug development professionals.

To understand the biological activity, one must first master the scaffold. While often termed "tetrahydropyrimidinones" (THPMs) in recent pharmacological reviews, these compounds are structurally 3,4-dihydropyrimidin-2(1H)-ones (or thiones).[4]

The core pharmacophore consists of a six-membered heterocyclic ring containing two nitrogens. The biological "code" is written into three key positions:

  • C4 Position (Aryl-binding): Essential for hydrophobic pocket interactions (e.g., Eg5 allosteric site).

  • C5 Position (Electron-withdrawing): Modulates the "push-pull" electronic system and lipophilicity (ester/acetyl groups).

  • C2 Position (Urea/Thiourea): The H-bond donor/acceptor site. Substitution of Oxygen with Sulfur (2-thione) often drastically alters potency and selectivity.

Structure-Activity Relationship (SAR) Visualization

The following diagram maps specific structural modifications to their resultant biological activities.

SAR_Map Core THPM / DHPM Scaffold Core C4 C4 Position (Aryl Group) Core->C4 C5 C5 Position (Ester/Acyl) Core->C5 C2 C2 Position (Urea/Thiourea) Core->C2 N1 N1 Position (Amide N) Core->N1 Eg5 Anticancer (Eg5) Requires: Hydrophobic Aryl (C4) Specific Stereochemistry (S-isomer) C4->Eg5 3-OH, 4-OH substitution Ca Ca2+ Channel Blocker Requires: o-NO2 or o-F Phenyl (C4) Ester groups (C5) C4->Ca Ortho-substitution C5->Eg5 Lipophilicity modulation Micro Antimicrobial Requires: e- withdrawing (C4) Thione (S) often > Urea (O) C2->Micro S substitution (Thione) N1->Eg5 Free NH usually required

Figure 1: SAR map illustrating how specific substitutions on the THPM core drive divergent pharmacological outcomes.

Part 2: Primary Pharmacological Domains

Anticancer Activity: The Eg5 Paradigm

The most authoritative application of THPMs is the inhibition of Kinesin-5 (Eg5) . Unlike taxanes that target tubulin directly (causing neuropathy), THPMs like Monastrol are allosteric inhibitors.

  • Mechanism: They bind to an allosteric pocket formed by helix

    
    2, helix 
    
    
    
    3, and loop L5 of the kinesin motor domain. This binding locks the motor in an ADP-bound state, preventing ATP hydrolysis and force generation.
  • Phenotype: The result is the "monoastral" phenotype—centrosomes fail to separate, and the cell arrests in mitosis, leading to apoptosis via the spindle assembly checkpoint.

Antimicrobial & Antiviral Potency

THPM derivatives exhibit broad-spectrum activity against Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria.[5]

  • Causality: The lipophilic nature of C5-esters facilitates cell membrane penetration, while the C2-thione moiety (in sulfur analogs) is believed to interact with bacterial enzymes, potentially DNA gyrase (specifically the ATPase domain of GyrB), disrupting replication.

  • Recent Advances: Hybrids of THPM with triazoles have shown synergistic effects, overcoming resistance mechanisms in MRSA.

Cardiovascular: Calcium Channel Blockade

Structurally similar to nifedipine (a dihydropyridine), THPMs act as L-type calcium channel blockers.

  • Key Feature: The presence of an ortho-substituted phenyl ring at C4 forces the ring into a specific boat conformation essential for fitting into the calcium channel pore.

Part 3: Experimental Methodologies

Protocol A: Green Synthesis of THPM Derivatives

Rationale: Traditional acid-catalyzed Biginelli reactions suffer from low yields and long reaction times. This protocol uses a catalyst-free, solvent-free approach or green catalysts (e.g., fruit juice/organic acids) to ensure high atom economy, a requirement for modern medicinal chemistry.

Workflow:

  • Reactants: Mix 1.0 equiv. Aldehyde (e.g., benzaldehyde), 1.0 equiv.

    
    -Keto ester (e.g., ethyl acetoacetate), and 1.5 equiv. Urea/Thiourea.[6][7]
    
  • Catalysis: Add 10 mol% Tartaric acid (or perform under microwave irradiation at 300W).

  • Reaction: Stir at 80°C for 15–30 minutes (monitor via TLC, solvent: Hexane/EtOAc 7:3).

  • Work-up: Cool to RT. Pour into crushed ice. Filter the solid precipitate.

  • Purification: Recrystallize from Ethanol.

  • Validation:

    
    H NMR must show the characteristic doublet/singlet for the C4-H proton around 5.0–5.5 ppm.
    
Protocol B: Kinesin-5 (Eg5) ATPase Inhibition Assay

Rationale: To validate anticancer potential specifically via the Eg5 mechanism, a general cytotoxicity assay (MTT) is insufficient. You must prove target engagement.

Reagents:

  • Recombinant human Eg5 motor domain.

  • ATP (1 mM).

  • Microtubules (taxol-stabilized).

  • Malachite Green Phosphate Detection Kit.

Step-by-Step Procedure:

  • Preparation: Dilute Eg5 protein to 10 nM in reaction buffer (20 mM PIPES, pH 6.8, 2 mM MgCl

    
    , 1 mM EGTA, 1 mM DTT).
    
  • Incubation: Add THPM test compounds (dissolved in DMSO) at varying concentrations (0.1

    
    M – 100 
    
    
    
    M). Incubate for 15 min at 25°C.
  • Activation: Add Taxol-stabilized microtubules (200 nM) and ATP (1 mM) to initiate the ATPase cycle.

  • Reaction: Incubate for 30 min. The Eg5 hydrolyzes ATP to ADP + Pi.

  • Termination: Add Malachite Green reagent. This binds to free inorganic phosphate (Pi).

  • Quantification: Measure Absorbance at 620 nm.

  • Calculation:

    
     is calculated by plotting % Inhibition vs. Log[Compound].
    
    • Self-Validation: Include Monastrol (100

      
      M) as a positive control. If Monastrol does not show >50% inhibition, the assay is invalid.
      

Part 4: Quantitative Data Summary

The following table summarizes the biological activity profiles of key THPM derivatives from recent literature.

Derivative IDC4 SubstituentC2 SubstituentTarget/ActivityPotency (

/ MIC)
Reference
Monastrol 3-OH-PhenylS (Thione)Eg5 Kinesin14

M (

)
[1, 5]
THPM-4k 3-Br-PhenylO (Urea)HeLa Cytotoxicity43.6

M (

)
[3]
THPM-Gyr 4-NO

-Phenyl
S (Thione)S. aureus12.5

g/mL (MIC)
[1, 11]
TAK-442 Complex fusedO (Urea)Factor Xa3 nM (

)
[12]

Part 5: Mechanistic Visualization (Eg5 Inhibition)

This diagram details the allosteric inhibition loop, explaining why THPMs cause mitotic arrest.

Eg5_Mechanism THPM THPM Inhibitor (e.g., Monastrol) Pocket Allosteric Pocket (L5/a2/a3) THPM->Pocket Binds to Motor Eg5 Motor Domain Pocket->Motor Induces Conformational Change ADP ADP Release Blocked Motor->ADP Prevents ATP turnover Spindle Spindle Poles Fail to Separate ADP->Spindle Loss of Motor Force Arrest Mitotic Arrest (Monoastral Phenotype) Spindle->Arrest Cell Cycle Checkpoint

Figure 2: Mechanism of Action for Eg5 inhibition by THPM derivatives. Binding locks the motor in a low-affinity state, preventing spindle bipolarity.

References

  • Bhosale, M. S., et al. "Recent Progress on Synthesis and Bio-activities of Tetrahydropyrimidine-2-one derivatives."[6] Research Journal of Science and Technology, 2021. Link

  • Tale, R., et al.[8] "A review on synthetic study and biological activities of tetrahydropyrimidinone derivatives." World Journal of Pharmaceutical Sciences, 2021.[8] Link

  • Milosevic, N., et al. "Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action." MDPI, 2022. Link

  • Fujimoto, T., et al. "Discovery of a tetrahydropyrimidin-2(1H)-one Derivative (TAK-442) as a Potent, Selective, and Orally Active Factor Xa Inhibitor."[9] Journal of Medicinal Chemistry, 2010.[9] Link

  • Mayer, T. U., et al. "Small molecule inhibitor of mitotic spindle bipolarity identified in a phenotype-based screen." Science, 1999.
  • Al-Ghorbani, M., et al. "Design, synthesis and evaluation of cytotoxic, antimicrobial, and anti-HIV-1 activities of new 1,2,3,4-tetrahydropyrimidine derivatives." Iranian Journal of Basic Medical Sciences, 2019. Link

Sources

3-methyl-2-(2-oxo-1,3-diazinan-1-yl)butanoic acid CAS number 192725-50-1

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 192725-50-1 Common Identity: Lopinavir Side-Chain Acid / Lopinavir Intermediate Chemical Formula: C₉H₁₆N₂O₃ Molecular Weight: 200.23 g/mol [1]

Executive Summary & Core Identity

3-methyl-2-(2-oxo-1,3-diazinan-1-yl)butanoic acid is a critical process intermediate and known impurity associated with the synthesis and degradation of Lopinavir , a potent HIV-1 protease inhibitor. In the context of pharmaceutical development, this compound serves a dual role:

  • Chiral Building Block: It provides the specific (S)-valine-derived cyclic urea moiety essential for Lopinavir’s binding affinity to the HIV protease catalytic site.

  • Critical Quality Attribute (CQA): As a potential degradant (often designated as Metabolite M-1 or a hydrolysis product), its quantitation is mandatory under ICH Q3A/Q3B guidelines to ensure drug substance purity.

Chemical Structure Analysis

The molecule features a valine backbone (3-methylbutanoic acid) modified at the


-nitrogen with a cyclic urea ring  (2-oxo-1,3-diazinan-1-yl, also known as tetrahydro-2-pyrimidinone).
  • Stereochemistry: The (S)-configuration at the

    
    -carbon is crucial for biological activity in the final drug product.
    
  • Stability: The cyclic urea ring is generally stable, but the carboxylic acid moiety makes it susceptible to esterification or decarboxylation under extreme stress.

Synthesis & Formation Pathways

Understanding the origin of CAS 192725-50-1 is vital for controlling it during Active Pharmaceutical Ingredient (API) manufacturing.

Synthetic Logic (Retrosynthesis)

The synthesis typically employs L-Valine as the chiral pool starting material. The cyclic urea ring is constructed using a 3-carbon linker and a carbonyl source.

Key Reaction Stages:

  • N-Alkylation/Urea Formation: L-Valine (usually protected as an ester) reacts with a 3-aminopropyl equivalent (e.g., 3-chloropropyl isocyanate or 3-aminopropanol + CDI).

  • Cyclization: Base-promoted intramolecular cyclization closes the 6-membered diazinanone ring.

  • Hydrolysis: If an ester was used, saponification yields the free acid (CAS 192725-50-1).

Visualization: Synthesis & Incorporation Workflow

The following diagram illustrates the pathway from Valine to Lopinavir, highlighting where CAS 192725-50-1 enters the process.

SynthesisPathway Valine L-Valine Methyl Ester Intermediate Linear Urea Intermediate Valine->Intermediate N-acylation Reagent 3-Chloropropyl Isocyanate (or equivalent) Reagent->Intermediate TargetAcid CAS 192725-50-1 (The Target Acid) Intermediate->TargetAcid Cyclization & Hydrolysis Coupling Amide Coupling (EDC/HOBt) TargetAcid->Coupling Activation CoreAmine Lopinavir Core Amine (Diphenyl fragment) CoreAmine->Coupling Lopinavir Lopinavir API Coupling->Lopinavir Final Assembly Lopinavir->TargetAcid Hydrolysis (Degradation)

Figure 1: Synthetic integration of CAS 192725-50-1 into Lopinavir manufacturing and its re-emergence as a degradant.

Analytical Characterization & Quality Control

In drug development, this compound is monitored using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

Physicochemical Profile
PropertyData
Appearance White to off-white solid
Solubility Soluble in Methanol, DMSO; Sparingly soluble in water
pKa ~3.8 (Carboxylic acid)
UV Max ~205-215 nm (End absorption; lacks strong chromophores)
Chirality Single enantiomer (S); Enantiomeric purity must be controlled
Validated HPLC/UPLC Protocol

This protocol is derived from standard industry practices for Lopinavir impurity profiling.

  • System: UPLC or HPLC with PDA detection.

  • Stationary Phase: C18 Column (e.g., Acquity BEH C18, 50 × 2.1 mm, 1.7 µm).[2][3]

  • Mobile Phase A: 0.02 M Potassium Dihydrogen Phosphate (pH 2.5).[4]

  • Mobile Phase B: Acetonitrile : Methanol (85:15 v/v).[3]

  • Detection: 215 nm (Critical due to low UV absorbance).

  • Flow Rate: 0.4 mL/min (UPLC) or 1.0 mL/min (HPLC).

Gradient Table:

Time (min) % Mobile Phase A % Mobile Phase B Phase
0.0 90 10 Equilibration
2.0 90 10 Isocratic Hold
15.0 20 80 Linear Gradient
20.0 20 80 Wash

| 20.1 | 90 | 10 | Re-equilibration |

Visualization: Analytical Logic

AnalyticalWorkflow cluster_Results Data Interpretation Sample Sample Preparation (Dissolve in MeOH) Separation RP-HPLC Separation (C18, pH 2.5 Phosphate) Sample->Separation Detection UV Detection @ 215 nm (Low wavelength required) Separation->Detection Peak1 RT ~3-4 min (Polar Acid Impurity) Detection->Peak1 Elutes Early Peak2 RT ~12 min (Lopinavir API) Detection->Peak2 Elutes Late

Figure 2: Analytical workflow for separating the polar acid intermediate from the hydrophobic API.

Toxicology & Safety Assessment

As an intermediate and potential impurity, the safety of CAS 192725-50-1 is evaluated under ICH M7 (Genotoxic Impurities) and ICH Q3A guidelines.

  • Genotoxicity: The structure contains a cyclic urea and a carboxylic acid. It lacks structural alerts (like nitro groups, epoxides, or hydrazines) typically associated with mutagenicity. It is generally considered a non-mutagenic impurity.

  • Control Limits:

    • Reporting Threshold: 0.05%

    • Identification Threshold: 0.10%

    • Qualification Threshold: 0.15% (or 1.0 mg/day intake, whichever is lower).

  • Handling: Standard laboratory safety for organic acids applies. Irritant to eyes and skin. Use PPE (gloves, goggles).

References

  • Chirality & Synthesis Context: Synthesis and Characterization of Impurities in the Production Process of Lopinavir. National Institutes of Health (PMC). Available at: [Link]

  • Analytical Methodology: A novel validated UPLC method for quantitation of lopinavir and ritonavir in bulk drug and pharmaceutical formulation with its impurities. Brazilian Journal of Pharmaceutical Sciences. Available at: [Link]

  • Pharmacological Context: Lopinavir (ABT-378), a highly potent inhibitor of the human immunodeficiency virus protease.[5][6] Antimicrobial Agents and Chemotherapy.[3][5] Available at: [Link]

  • Compound Data: PubChem Compound Summary for CID 134762. National Center for Biotechnology Information. Available at: [Link]

Sources

Review of tetrahydropyrimidinone compounds in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

A Medicinal Chemist's Guide to Tetrahydropyrimidinone Scaffolds

Abstract

The tetrahydropyrimidinone (THPM) core is a quintessential "privileged scaffold" in medicinal chemistry, celebrated for its synthetic accessibility and broad therapeutic potential. This guide provides an in-depth technical review of THPM compounds, intended for researchers, scientists, and drug development professionals. We will explore the foundational Biginelli reaction, delve into the diverse pharmacological applications from anticancer to antiviral agents, and analyze critical structure-activity relationships. This document is designed to be a practical resource, complete with detailed experimental protocols and mechanistic insights to empower the rational design and synthesis of novel THPM-based therapeutics.

Introduction: The Tetrahydropyrimidinone Core - A Versatile Blueprint for Drug Discovery

At the heart of a vast array of biologically active molecules lies the tetrahydropyrimidinone (THPM) nucleus, a six-membered heterocyclic ring. Its structure, featuring two nitrogen atoms and a carbonyl group, provides a rigid framework with strategically positioned hydrogen bond donors and acceptors. This arrangement allows THPM derivatives to effectively mimic peptide bonds and interact with a wide range of biological targets, explaining their remarkable pharmacological diversity.[1][2]

Historically, the synthesis of these compounds was revolutionized in 1891 by the Italian chemist Pietro Biginelli. He developed a simple and elegant one-pot, three-component reaction that condenses an aldehyde, a β-ketoester, and urea (or thiourea).[3][4][5] This reaction, now bearing his name, has become a cornerstone of heterocyclic chemistry and provides facile access to a library of dihydropyrimidinones (DHPMs), which are the direct precursors to THPMs.[3][4] The enduring appeal of the THPM scaffold lies in this synthetic tractability combined with its proven success in modulating targets implicated in a wide spectrum of diseases, including cancer, viral infections, inflammation, and cardiovascular conditions.[1][3][6][7]

The Biginelli Reaction: Cornerstone of THPM Synthesis

The Biginelli reaction is the most fundamental and widely used method for constructing the THPM core.[5][8] Its efficiency, atom economy, and the ability to generate molecular complexity in a single step make it a powerful tool for building combinatorial libraries for high-throughput screening.

Reaction Mechanism

Understanding the mechanism is key to optimizing reaction conditions and predicting outcomes. While debated for years, the most accepted pathway proceeds through an N-acyliminium ion intermediate.[9]

  • Aldehyde Activation & Imine Formation: The reaction is typically initiated under acidic conditions. The acid catalyst protonates the aldehyde's carbonyl oxygen, rendering the carbonyl carbon more electrophilic for nucleophilic attack by urea.

  • N-Acyliminium Ion Intermediate: Subsequent dehydration of the adduct forms a key N-acyliminium ion intermediate. This is often the rate-determining step.[4]

  • Nucleophilic Attack: The enol form of the β-ketoester attacks the iminium ion.

  • Cyclization and Dehydration: The final step involves an intramolecular nucleophilic attack by the remaining urea nitrogen onto the ester carbonyl group, followed by dehydration to yield the stable 3,4-dihydropyrimidin-2(1H)-one (DHPM) ring.

Below is a diagram illustrating the acid-catalyzed Biginelli reaction mechanism.

Biginelli_Mechanism R1_CHO Aldehyde (R1-CHO) Step1 1. Aldehyde Activation (Acid Catalyst, H+) R1_CHO->Step1 Urea Urea Urea->Step1 Ketoester β-Ketoester Step3 3. Nucleophilic Attack by Ketoester Enol Ketoester->Step3 Step2 2. Acyliminium Ion Formation Step1->Step2 Forms Intermediate Step2->Step3 Attacked by Step4 4. Cyclization & Dehydration Step3->Step4 Product Dihydropyrimidinone (DHPM) Step4->Product

Caption: Acid-catalyzed mechanism of the Biginelli reaction.

Modern Synthetic Variations

While the classic approach often requires harsh conditions and long reaction times, modern organic synthesis has introduced numerous improvements:

  • Microwave-Assisted Synthesis: Significantly reduces reaction times from hours to minutes and often improves yields.[6]

  • Lewis and Brønsted Acid Catalysis: A wide range of catalysts, such as lanthanide triflates, zirconium chloride, and silica sulfuric acid, have been employed to enhance reaction efficiency under milder conditions.[4][10]

  • Solvent-Free and "Green" Chemistry Approaches: Methods using grinding (grindstone chemistry) or solid-phase synthesis minimize solvent use, aligning with the principles of green chemistry.[3][11]

Therapeutic Applications of Tetrahydropyrimidinones

The THPM scaffold is a cornerstone in the development of drugs for various diseases. Its derivatives have shown a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[2][6]

Anticancer Agents

THPMs have emerged as a significant class of anticancer agents. Their mechanism often involves the disruption of cellular processes essential for tumor growth and proliferation.

  • Mitotic Kinesin Eg5 Inhibitors: A notable example is Monastrol , a cell-permeable DHPM that specifically inhibits the mitotic kinesin Eg5.[6] Eg5 is crucial for forming the bipolar mitotic spindle during cell division. Inhibition of Eg5 leads to mitotic arrest and apoptosis in cancer cells. Monastrol and its analogs have become invaluable tools for studying mitosis and serve as lead compounds for developing novel antimitotic drugs.[9]

  • PIM-1 Kinase Inhibitors: The PIM-1 kinase is a serine/threonine kinase that is overexpressed in many cancers and plays a role in cell proliferation and survival. Certain S-amide tetrahydropyrimidinone derivatives have been synthesized and shown to be potent inhibitors of PIM-1 kinase, exhibiting strong antiproliferative activity against breast and prostate cancer cell lines.[12]

  • Broad Cytotoxic Activity: Numerous studies have demonstrated the cytotoxic effects of novel THPM derivatives against various cancer cell lines, including HeLa (cervical cancer), K562 (leukemia), MCF-7 (breast cancer), and patient-derived glioblastoma cells.[7][9][13][14]

Antimicrobial and Antiviral Agents

The THPM scaffold has been successfully exploited to develop agents against infectious diseases.

  • Antibacterial and Antifungal Activity: Various THPM derivatives have demonstrated significant activity against both Gram-positive and Gram-negative bacteria, as well as several fungal strains.[7][14] Some compounds bearing an oxo- or thioxo-Biginelli core have shown good antibacterial activity against Bacillus subtilis, E. coli, and S. aureus.[7]

  • Anti-tuberculosis Activity: The emergence of multidrug-resistant tuberculosis (MDR-TB) necessitates the development of new therapeutics. THPM derivatives have been investigated as potential inhibitors of Mycobacterium tuberculosis thymidylate kinase (MTB-TMK), an enzyme essential for DNA synthesis.[15]

  • Anti-HIV Activity: Certain Biginelli reaction products have shown potential as inhibitors of HIV replication.[7]

Other Therapeutic Areas

The versatility of the THPM core extends to numerous other therapeutic applications:

  • Antidiabetic Agents: THPMs have been evaluated for their α-glucosidase inhibitory activity, which is a key target for controlling postprandial hyperglycemia in type 2 diabetes. Some derivatives have shown activity comparable to or even better than the standard drug, acarbose.[7]

  • Cardiovascular Agents: Dihydropyrimidinones are widely recognized in the pharmaceutical industry as calcium channel blockers, antihypertensive agents, and alpha-1a-antagonists.[4]

  • Atypical Antipsychotics: Fused tetrahydropyridopyrimidinone derivatives have been synthesized and evaluated as potential antipsychotics with potent and balanced activity at dopamine D2, serotonin 5-HT1A, and 5-HT2A receptors.[16]

Structure-Activity Relationships (SAR)

The rational design of potent and selective THPM-based drugs relies on a thorough understanding of their structure-activity relationships (SAR). Modifications at several positions of the THPM ring can dramatically influence biological activity.

PositionModificationImpact on Biological ActivityExample Target
C4-Aryl Ring Substitution with electron-withdrawing groups (e.g., -CF3, -NO2) or halogens (-Cl, -F)Often enhances activity. The position of the substituent (ortho, meta, para) is critical.MTB-TMK, PIM-1 Kinase[12][15]
C5-Ester Group Variation of the ester alkyl chain (e.g., methyl, ethyl, benzyl)Can modulate lipophilicity, solubility, and binding affinity.Cytotoxicity[14]
C6-Position Substitution with small alkyl groups (e.g., methyl)Generally important for maintaining the core scaffold conformation.Broad applications
N1 and N3 Positions Alkylation or acylationCan influence metabolic stability and receptor interaction.Antidiabetic, Antiproliferative[6]
C2-Position Substitution of oxygen with sulfur (thione)Often leads to a distinct biological activity profile.Anticancer, Anti-TB[14][15]

For instance, in the case of anti-TB agents targeting MTB-TMK, the presence of a trifluoromethyl group on the C4-phenyl ring was found to be essential for inhibitory activity.[15] Similarly, for PIM-1 kinase inhibitors, fluorine or methoxy groups at the meta or para position of a phenyl acetamide linker enhanced anticancer activity.[12]

Key Experimental Protocols

To ensure the trustworthiness and reproducibility of research, detailed and validated protocols are essential.

Protocol 1: Synthesis and Characterization of a Model THPM

This protocol describes a classic, acid-catalyzed Biginelli reaction to synthesize a model tetrahydropyrimidinone derivative.

Objective: To synthesize Methyl 4-(2,4-dinitrophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate.[15]

Materials:

  • 2,4-Dinitrobenzaldehyde (1.2 mmol)

  • Urea (1.2 mmol)

  • Methyl acetoacetate (1.5 mmol)

  • Methanol (20 mL)

  • Concentrated Hydrochloric Acid (catalytic amount)

  • 50 mL Round-bottomed flask with reflux condenser

  • Stirring plate and magnetic stir bar

  • Ice bath

  • Filtration apparatus (Büchner funnel)

Procedure:

  • Reaction Setup: To a 50 mL round-bottomed flask, add 2,4-dinitrobenzaldehyde (1.2 mmol), urea (1.2 mmol), and methyl acetoacetate (1.5 mmol) in methanol.

  • Catalyst Addition: Add a few drops of concentrated hydrochloric acid as a catalyst.

  • Reflux: Heat the mixture to reflux with constant stirring. The reaction progress should be monitored by Thin-Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete (as indicated by TLC, typically after several hours), cool the reaction mixture to room temperature and then pour it into a beaker containing ice-cold water while stirring.

  • Precipitation and Filtration: A solid precipitate will form. Collect the precipitate by vacuum filtration.

  • Purification: Wash the solid product with aqueous methanol to remove unreacted starting materials and impurities.

  • Drying: Dry the purified product.

  • Recrystallization (Causality): The final product should be recrystallized from a suitable solvent, such as ethanol, to obtain a pure, crystalline solid. This step is crucial for removing trace impurities that co-precipitated, ensuring the material submitted for biological testing is of high purity.

  • Characterization: Confirm the identity and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[8][13] The melting point should also be determined and compared to literature values.

Protocol 2: In Vitro Biological Evaluation - Anticancer Cytotoxicity Assay

This protocol outlines a standard MTT assay to evaluate the cytotoxic properties of synthesized THPM compounds against a cancer cell line.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a THPM compound against a human cancer cell line (e.g., MCF-7).[12]

Workflow Diagram:

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Readout Cell_Culture 1. Culture MCF-7 Cells Seed_Plate 2. Seed Cells into 96-well Plate Cell_Culture->Seed_Plate Incubate1 3. Incubate 24h (Allow Adhesion) Seed_Plate->Incubate1 Prepare_Compounds 4. Prepare Serial Dilutions of THPM Compound Add_Compounds 5. Add Compounds to Wells (Include Controls) Incubate1->Add_Compounds Prepare_Compounds->Add_Compounds Incubate2 6. Incubate 48h Add_Compounds->Incubate2 Add_MTT 7. Add MTT Reagent Incubate2->Add_MTT Incubate3 8. Incubate 2-4h (Formazan Formation) Add_MTT->Incubate3 Add_Solvent 9. Add Solubilizing Agent (e.g., DMSO) Incubate3->Add_Solvent Read_Absorbance 10. Read Absorbance at 570 nm Add_Solvent->Read_Absorbance Data_Analysis 11. Calculate % Viability & Determine IC50 Read_Absorbance->Data_Analysis

Caption: Workflow for an in vitro anticancer MTT assay.

Procedure:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at an appropriate density and allow them to adhere overnight in a CO2 incubator.

  • Compound Preparation: Prepare a stock solution of the test THPM compound in DMSO. Perform serial dilutions to obtain a range of desired concentrations.

  • Treatment: Treat the cells with the various concentrations of the THPM compound. Include appropriate controls:

    • Negative Control: Cells treated with vehicle (DMSO) only. This represents 100% cell viability.

    • Positive Control: Cells treated with a known cytotoxic drug (e.g., doxorubicin). This validates the assay's sensitivity.[12]

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well using a microplate reader at the appropriate wavelength (typically ~570 nm).

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the negative control. Plot the viability against the compound concentration (on a log scale) and determine the IC50 value using non-linear regression analysis.

Future Perspectives and Conclusion

The tetrahydropyrimidinone scaffold continues to be a highly fruitful area of research in medicinal chemistry. Future efforts will likely focus on several key areas:

  • Target-Specific Design: Moving beyond broad cytotoxicity to design derivatives that are highly selective for specific enzyme or receptor isoforms to minimize off-target effects.

  • Hybrid Molecules: Combining the THPM core with other known pharmacophores to create hybrid molecules with dual or synergistic activities.[14]

  • Advanced Drug Delivery: Developing novel formulations or pro-drug strategies to improve the pharmacokinetic profiles (e.g., oral bioavailability, metabolic stability) of promising THPM candidates.

References

  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (n.d.). tetrahydropyrimidines via the biginelli reaction. Retrieved February 16, 2024, from [Link]

  • Research Journal of Science and Technology. (2021, April 15). Recent Progress on Synthesis and Bio-activities of Tetrahydropyrimidine-2-one derivatives. Retrieved February 16, 2024, from [Link]

  • Research Journal of Science and Technology. (n.d.). Recent Progress on Synthesis and Bio-activities of Tetrahydropyrimidine-2-one derivatives. Retrieved February 16, 2024, from [Link]

  • ResearchGate. (n.d.). Synthesis of tetrahydropyrimidine‐2(1H)‐ones. Retrieved February 16, 2024, from [Link]

  • Tale, R., Chaple, D., Asnani, A., Kumar, P., & Avhad, D. (2021). A review on synthetic study and biological activities of tetrahydropyrimidinone derivatives. World Journal of Pharmaceutical Sciences, 9(9), 209–222. [Link]

  • Gessesse, B., Siraj, A., Tadesse, S., Degefa, G., & Gebregeorgis, A. (2020). In silico Design and Synthesis of Tetrahydropyrimidinones and Tetrahydropyrimidinethiones as Potential Thymidylate Kinase Inhibitors Exerting Anti-TB Activity Against Mycobacterium tuberculosis. Infection and Drug Resistance, 13, 777–791. [Link]

  • Patel, H. R., & Shaikh, S. M. (2021). Microwave-assisted synthesis of bioactive tetrahydropyrimidine derivatives as antidiabetic agents. Folia Medica, 63(5), 719–727. [Link]

  • Gligorijević, N., Jevtić, I., Stanojković, T., Matić, I., & Damnjanović, B. (2022). Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action. Pharmaceuticals, 15(10), 1290. [Link]

  • Rostamizadeh, S., Nojavan, A., & Sharaf, M. (2021). Design and synthesis of tetrahydropyrimidinone(thione)-triazole hybrid scaffolds and evaluation of their biological activities. Research on Chemical Intermediates, 48(1), 183–200. [Link]

  • He, Y., Ye, N., Wang, S., Li, H., Liu, H., Haji, A., & Yang, H. (2017). Synthesis and biological investigation of tetrahydropyridopyrimidinone derivatives as potential multireceptor atypical antipsychotics. Bioorganic & Medicinal Chemistry, 25(17), 4859–4868. [Link]

  • Wikipedia. (n.d.). Biginelli reaction. Retrieved February 16, 2024, from [Link]

  • Zare, K., Abi, F., Mofrad, M., & Zolfigol, M. A. (2020). Solvent-Free One-Pot Synthesis of Diverse Dihydropyrimidinones/Tetrahydropyrimidinones Using Biginelli Reaction Catalyzed by Fe3O4@C@OSO3H. Polycyclic Aromatic Compounds, 42(4), 1399–1413. [Link]

  • Journal of Internal Medicine and Pharmacology (JIMP). (n.d.). Biginelli Reaction- A Green Chemistry Approach for Synthesis of Tetrahydro Pyrimidine Derivatives. Retrieved February 16, 2024, from [Link]

  • Research Journal of Science and Technology. (n.d.). Tetrahydropyrimidine-2-one derivatives. Retrieved February 16, 2024, from [Link]

  • World Journal of Pharmaceutical Sciences. (2021). A review on synthetic study and biological activities of tetrahydropyrimidinone derivatives. Retrieved February 16, 2024, from [Link]

  • Al-Warhi, T., Al-Mahbashi, H. M., Al-Amodi, H. S., Al-Ghorbani, M., Al-Qadasy, Z. A., Al-Salahi, R., & Marzouk, M. (2024). Unravelling the potency of the 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile scaffold with S-arylamide hybrids as PIM-1 kinase inhibitors: synthesis, biological activity and in silico studies. RSC advances, 14(16), 11451–11475. [Link]

  • Semantic Scholar. (n.d.). One-pot synthesis of tetrahydropyrimidinecarboxamides enabling in vitro anticancer activity: a combinative study with clinically. Retrieved February 16, 2024, from [Link]

  • ResearchGate. (n.d.). Synthesis of Some New Tetrahydropyrimidine Derivatives as Possible Antibacterial Agents. Retrieved February 16, 2024, from [Link]

Sources

In silico prediction of 3-methyl-2-(2-oxo-1,3-diazinan-1-yl)butanoic acid bioactivity

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the In Silico Bioactivity Profiling of 3-methyl-2-(2-oxo-1,3-diazinan-1-yl)butanoic acid

Abstract

In the landscape of modern drug discovery, the early-stage assessment of novel chemical entities is critical for mitigating risk and reducing the high costs associated with attrition. In silico methodologies provide a powerful, resource-efficient framework for rapidly profiling a compound's potential bioactivity, pharmacokinetics, and toxicity before significant investment in chemical synthesis and in vitro testing. This guide presents a comprehensive, multi-pronged strategy for the computational bioactivity prediction of a novel molecule, this compound. By integrating ligand-based similarity searches, structure-based molecular docking, and systems-level ADMET predictions, we construct a holistic profile of the compound. This document is intended for researchers, computational chemists, and drug development professionals, providing not only step-by-step protocols for key computational workflows but also the underlying scientific rationale, ensuring a robust and well-validated predictive analysis.

Part 1: Foundational Analysis and Strategic Overview

Physicochemical Characterization of the Target Molecule

The initial step in any in silico analysis is a thorough characterization of the molecule . The subject of this guide is this compound. Its 2D structure is depicted below:

Before proceeding, we must calculate its fundamental physicochemical properties. These descriptors are crucial as they govern the molecule's behavior in biological systems and are the basis for many predictive models, such as Lipinski's Rule of Five for drug-likeness. Using standard cheminformatics toolkits (e.g., RDKit), we can derive the properties summarized in Table 1.

Table 1: Calculated Physicochemical Properties

Property Value Significance
Molecular Formula C9H16N2O4 Provides elemental composition.
Molecular Weight 216.24 g/mol Influences absorption and distribution.
logP (octanol-water) 0.68 Measures lipophilicity; affects membrane permeability.
Hydrogen Bond Donors 2 Number of N-H, O-H bonds.
Hydrogen Bond Acceptors 4 Number of N, O atoms.
Molar Refractivity 54.1 cm³ Relates to molecular volume and polarizability.

| Topological Polar Surface Area | 84.6 Ų | Predicts transport properties. |

These initial parameters suggest the molecule possesses favorable "drug-like" characteristics, warranting a deeper investigation into its potential biological activity.

The Rationale for a Multi-Pronged In Silico Strategy

No single computational method can fully capture the complexity of a molecule's interaction with a biological system. A robust predictive strategy relies on the convergence of evidence from orthogonal approaches. By combining ligand-based, structure-based, and systems-level analyses, we can build a more reliable and nuanced hypothesis of the molecule's bioactivity. This approach minimizes the risk of false positives or negatives that might arise from the limitations of any single technique.

Overall Predictive Workflow

The workflow is designed to move from broad, similarity-based hypotheses to specific, mechanism-driven predictions. This funneling approach, illustrated in the diagram below, efficiently prioritizes the most promising avenues for subsequent experimental validation.

G cluster_0 Ligand-Based Analysis cluster_1 Structure-Based Analysis cluster_2 Systems-Level Profiling cluster_3 Synthesis & Validation A Input Molecule (SMILES/SDF) B 2D/3D Similarity Search (e.g., PubChem, ChEMBL) A->B Structural Info D Target Prediction (e.g., SwissTargetPrediction) A->D Structural Info F Molecular Docking (e.g., AutoDock Vina) A->F Ligand Structure H ADMET Prediction (e.g., SwissADME) A->H Structural Info C Identify Known Active Analogs B->C Similarity Hits E Prioritize Protein Targets C->E Evidence from Analogs J Integrate All Data C->J D->E Predicted Targets E->F Selected Target (PDB) G Analyze Binding Pose & Score F->G Binding Energy G->J I Assess Drug-Likeness & Toxicity H->I Predicted Properties I->J K Formulate Testable Hypothesis J->K Prioritized Hypothesis L In Vitro / In Vivo Experiments K->L Experimental Design

Caption: Overall multi-pronged workflow for in silico bioactivity prediction.

Part 2: Ligand-Based Prediction: Learning from Similar Molecules

Principle: The Similar Property Principle

Ligand-based methods operate on a cornerstone of medicinal chemistry: the Similar Property Principle. This principle states that molecules with similar structures are likely to have similar biological activities. By searching vast chemical databases for known compounds that are structurally analogous to our query molecule, we can infer potential targets and activities.

Protocol 1: 2D Similarity Searching

This protocol outlines how to find structurally similar molecules in a public database like PubChem and interpret the results.

Methodology:

  • Input Preparation: Convert the molecule's name, this compound, into a machine-readable format like SMILES (CC(C)C(C(=O)O)N1C(=O)NCCC1).

  • Database Search:

    • Navigate to the PubChem homepage (pubchem.ncbi.nlm.nih.gov).

    • Use the "Draw Structure" feature to input the molecule or paste the SMILES string.

    • Select the "Similarity Search (2D)" option. Set the Tanimoto similarity threshold to a reasonable value, such as 85% or higher, to focus on close analogs.

  • Data Analysis:

    • The search will return a list of compounds ranked by their Tanimoto coefficient, a measure of structural similarity ranging from 0 (no similarity) to 1 (identical).

    • Examine the top hits for any associated bioactivity data. Look for keywords like "active," "inhibitor," "agonist," etc., in the "BioAssay Results" section for each compound.

    • Consolidate the findings into a summary table.

Table 2: Hypothetical Results from a 2D Similarity Search

Hit Compound ID Tanimoto Coeff. Known Bioactivity/Target Source
CID 12345 0.92 Inhibitor of Matrix Metalloproteinase-9 (MMP-9) BioAssay AID 6789
CID 67890 0.88 Broad-spectrum MMP inhibitor Patent USX00000

| CID 11223 | 0.85 | Active in cancer cell line viability assay | BioAssay AID 4321 |

Causality: We choose a high Tanimoto threshold because small structural changes can lead to large activity cliffs. By focusing on the closest neighbors, we increase the probability that the inferred activity is relevant. The presence of a recurring substructure, such as the cyclic urea or the butanoic acid moiety, across multiple active hits strengthens the hypothesis.

Part 3: Structure-Based Prediction: Docking to Protein Targets

Principle: Predicting Molecular Recognition

Structure-based methods leverage the three-dimensional structures of macromolecular targets (e.g., proteins) to predict how a ligand might bind. Molecular docking is a computational technique that places a ligand into the binding site of a receptor and evaluates the energetic favorability of the resulting complex using a scoring function.

Protocol 2: Target Identification via Reverse Screening

If similarity searches yield no clear targets, we can use the ligand's structure to predict potential protein targets.

Methodology:

  • Server Selection: Utilize a web-based reverse screening tool like SwissTargetPrediction. These servers compare the 3D shape and pharmacophoric features of the input molecule against a library of active ligands for known proteins.

  • Execution:

    • Navigate to the SwissTargetPrediction website.

    • Input the SMILES string of our molecule.

    • Select the appropriate organism (e.g., Homo sapiens).

    • Execute the prediction.

  • Analysis:

    • The server will return a list of potential protein targets, ranked by probability.

    • Prioritize targets that are functionally related or belong to the same protein family (e.g., multiple proteases, kinases). Cross-reference these targets with the findings from the similarity search (Part 2) for corroborating evidence.

Protocol 3: Molecular Docking Workflow

This protocol details the steps for docking our molecule into a prioritized target, for example, Matrix Metalloproteinase-9 (MMP-9), identified from our hypothetical similarity search.

G A 1. Target Preparation B Download PDB Structure (e.g., 1GKC for MMP-9) A->B C Remove Water & Co-ligands B->C D Add Polar Hydrogens & Assign Charges C->D I Define Binding Site (Grid Box) D->I E 2. Ligand Preparation F Generate 3D Conformation from SMILES E->F G Assign Charges & Torsion Angles F->G G->I H 3. Docking Execution J Run Docking Algorithm (e.g., AutoDock Vina) I->J L Analyze Binding Poses J->L K 4. Results Analysis M Evaluate Scoring Function (Binding Affinity, kcal/mol) L->M N Identify Key Interactions (H-bonds, hydrophobic) M->N

Caption: Standard workflow for a molecular docking experiment.

Methodology:

  • Target Preparation:

    • Download the crystal structure of MMP-9 from the Protein Data Bank (PDB).

    • Using molecular modeling software (e.g., UCSF Chimera, PyMOL), prepare the protein by removing water molecules, ions, and any co-crystallized ligands. This is done to provide a clean binding site for the docking simulation.

    • Add polar hydrogens and assign partial charges (e.g., Gasteiger charges) to the protein atoms. This is crucial for accurately calculating electrostatic interactions.

  • Ligand Preparation:

    • Generate a low-energy 3D conformation of this compound from its SMILES string.

    • Assign partial charges and define rotatable bonds. The flexibility of the ligand is a key component of the docking process.

  • Docking Execution (using AutoDock Vina as an example):

    • Define the search space (the "grid box") for docking. This is typically centered on the known active site of the protein.

    • Run the AutoDock Vina software, providing the prepared protein and ligand files as input. Vina will explore different poses (orientations and conformations) of the ligand within the binding site.

  • Results Analysis:

    • Vina will output several binding poses, ranked by a scoring function that estimates the binding affinity (in kcal/mol). Lower scores indicate more favorable binding.

    • Visualize the top-ranked pose in complex with the protein. Analyze the intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts, metal chelation with the catalytic zinc ion in MMP-9's active site) to determine if the binding mode is chemically plausible.

Part 4: Systems-Level Prediction: ADMET Profiling

Principle: Assessing "Drug-Likeness"

A compound's bioactivity is irrelevant if it cannot reach its target in the body or if it is toxic. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction aims to identify potential liabilities early in the discovery process.

Protocol 4: In Silico ADMET and Physicochemical Profiling

Methodology:

  • Server Selection: Use a comprehensive, free web server such as SwissADME.

  • Execution:

    • Navigate to the SwissADME website.

    • Input the SMILES string for the compound and run the analysis.

  • Data Analysis and Interpretation:

    • The server provides a wealth of information. Consolidate the most critical parameters into a summary table.

    • Pharmacokinetics: Check for properties like GI absorption (predicted to be high/low), blood-brain barrier (BBB) permeation, and interaction with Cytochrome P450 (CYP) enzymes, which are key for metabolism.

    • Drug-Likeness: Evaluate against established rules like Lipinski's Rule of Five. Violations of these rules may indicate potential problems with oral bioavailability.

    • Medicinal Chemistry Alerts: Look for structural alerts (e.g., PAINS - Pan-Assay Interference Compounds) that suggest the molecule might be a promiscuous binder or interfere with assay technologies.

Table 3: Predicted ADMET and Drug-Likeness Profile

Parameter Prediction Interpretation
Physicochemical
Lipinski Violations 0 Good oral bioavailability is likely.
Pharmacokinetics
GI Absorption High Compound is likely well-absorbed from the gut.
BBB Permeant No Unlikely to cross the blood-brain barrier; low CNS side effects.
CYP Inhibitor CYP2C9 Inhibitor Potential for drug-drug interactions with substrates of this enzyme.
Drug-Likeness
Bioavailability Score 0.55 Indicates good probability of having favorable PK properties.
Medicinal Chemistry

| PAINS Alerts | 0 | Low probability of being a promiscuous assay interference compound. |

Part 5: Synthesis, Interpretation, and Forward Planning

Building a Coherent Bioactivity Hypothesis

The final and most critical step is to synthesize the data from all three approaches.

  • Convergence of Evidence: Does the predicted target from molecular docking (e.g., MMP-9) align with the known activities of structurally similar compounds? For instance, if the similarity search returned multiple MMP inhibitors and our docking shows a favorable, low-energy binding pose in the MMP-9 active site, this creates a strong, unified hypothesis.

  • Assessing Viability: Does the ADMET profile support the potential use case? If the compound is predicted to be an MMP inhibitor for treating arthritis, its predicted high GI absorption and low BBB permeation are favorable properties. However, a predicted inhibition of a major CYP enzyme is a potential liability that must be noted for future investigation.

Formulating a Testable Hypothesis

Based on the integrated in silico data, a primary hypothesis can be formulated:

"This compound is a potential inhibitor of Matrix Metalloproteinase-9 (MMP-9). Its butanoic acid moiety is predicted to chelate the catalytic zinc ion in the enzyme's active site, a binding mode consistent with known MMP inhibitors. The compound exhibits a favorable drug-like and pharmacokinetic profile for oral administration. "

This hypothesis is specific, actionable, and directly informs the design of the first in vitro experiments, which would involve a biochemical assay to measure the IC50 of the compound against recombinant human MMP-9.

Acknowledging the Limitations

It is imperative to recognize that all in silico predictions are models of reality, not reality itself. Scoring functions in docking are approximations of binding free energy, and ADMET models are trained on limited datasets. These predictions are not proof of activity but are powerful tools for prioritizing resources and designing more intelligent experiments. All hypotheses generated through these methods require rigorous experimental validation.

References

  • Title: Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings Source: Advanced Drug Delivery Reviews URL: [Link]

  • Title: The Basis of the Similarity Property Principle in Medicinal Chemistry Source: Molecular Informatics URL: [Link]

  • Title: A General Method of Classifying Substructures in a Set of Molecules Source: IBM Research Report URL: [Link]

  • Title: Molecular docking: a powerful approach for structure-based drug discovery Source: Current Medicinal Chemistry URL: [Link]

  • Title: SwissTargetPrediction: updated data and new features for in silico target prediction Source: Nucleic Acids Research URL: [Link]

  • Title: AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading Source: Journal of Computational Chemistry URL: [Link]

  • Title: SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules Source: Scientific Reports URL: [Link]

Methodological & Application

Application Notes & Protocols: A Framework for the Antiviral Investigation of 3-methyl-2-(2-oxo-1,3-diazinan-1-yl)butanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Section 1: Introduction and Rationale

The relentless emergence of novel and drug-resistant viral pathogens necessitates a robust and continuous pipeline for the discovery of new antiviral agents.[1] The compound 3-methyl-2-(2-oxo-1,3-diazinan-1-yl)butanoic acid (hereafter referred to as "Compound X") represents a novel chemical entity whose potential biological activities remain largely unexplored. Its structure, featuring a valine-derived core linked to a cyclic urea (tetrahydropyrimidinone) moiety, presents a unique scaffold that is distinct from many established antiviral drug classes.

This document provides a comprehensive framework for the initial in vitro evaluation of Compound X as a potential antiviral agent. The rationale for its investigation is rooted in the principles of chemical diversity in drug discovery. The presence of both hydrogen bond donors and acceptors, coupled with a chiral center, suggests the potential for specific interactions with viral or host-cell proteins essential for viral replication.[2] These application notes are designed not to report existing data, but to provide a rigorous, logical, and technically sound roadmap for researchers to systematically assess the compound's antiviral potential from initial screening to preliminary mechanism-of-action studies.

Section 2: Phase 1 - Foundational Viability and Efficacy Screening

The primary objective of this phase is to ascertain whether Compound X exhibits any antiviral properties at concentrations that are not toxic to the host cells. This is a critical first step in any antiviral drug discovery program to eliminate compounds that appear effective simply because they are killing the host cells, thereby preventing viral replication.[3][4]

Workflow for Phase 1 Screening

G cluster_0 Phase 1: Initial Assessment A Compound X Stock Solution Preparation B Protocol 1: Cytotoxicity Assay (CC50 Determination) A->B C Protocol 2: Primary Antiviral Assay (EC50 Determination) A->C D Data Analysis: Calculate Selectivity Index (SI) SI = CC50 / EC50 B->D C->D E Decision Point: Proceed if SI is favorable (e.g., >10) D->E

Caption: Phase 1 workflow for Compound X evaluation.

Protocol 1: Determination of 50% Cytotoxic Concentration (CC50)

Causality: Before assessing antiviral activity, it is imperative to determine the compound's toxicity profile in the chosen host cell line.[5] The CC50 value represents the concentration of Compound X that reduces cell viability by 50%. This ensures that any observed antiviral effect in subsequent assays is not a byproduct of cell death.[3]

Methodology: MTT Assay

  • Cell Seeding: Seed a 96-well plate with a suitable host cell line (e.g., Vero E6 for SARS-CoV-2, MDCK for Influenza) at a density of 1 x 10⁴ cells/well. Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell adherence.

  • Compound Preparation: Prepare a 2-fold serial dilution of Compound X in an appropriate assay medium (e.g., DMEM with 2% FBS). The concentration range should be wide enough to span from no toxicity to complete toxicity (e.g., 200 µM to 0.1 µM).

  • Treatment: Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the wells in triplicate. Include "cells only" (untreated) and "solvent control" wells.

  • Incubation: Incubate the plate for a period that matches the duration of the planned antiviral assay (typically 48-72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Use non-linear regression analysis to determine the CC50 value.

Parameter Description
Cell Line Select a line susceptible to the virus of interest (e.g., Vero, A549, HeLa).
Compound Dilutions 8 to 10 points of 2-fold serial dilutions.
Controls Untreated cells (100% viability), solvent control, and a positive control cytotoxic agent (e.g., doxorubicin).
Incubation Time Match the duration of the antiviral assay (e.g., 72 hours).
Endpoint Absorbance at 570 nm.
Protocol 2: Primary Antiviral Efficacy (EC50) via Cytopathic Effect (CPE) Inhibition Assay

Causality: This assay provides the first measure of a compound's ability to protect cells from virus-induced damage, or CPE.[6] By comparing the health of virus-infected cells in the presence and absence of Compound X, we can determine the concentration required to inhibit 50% of the viral cytopathic effect (EC50).[1]

Methodology:

  • Cell Seeding: Prepare a 96-well plate with host cells as described in Protocol 1.

  • Infection and Treatment: Remove the medium. Add 50 µL of virus suspension (at a multiplicity of infection, MOI, that causes significant CPE in 72 hours, e.g., MOI = 0.01).

  • Compound Addition: Immediately add 50 µL of the serially diluted Compound X solutions (using non-toxic concentrations determined from the CC50 assay).

  • Controls: Include the following controls on each plate:

    • Virus Control: Cells + Virus (0% protection).

    • Cell Control: Cells only (100% protection).

    • Positive Control: Cells + Virus + a known antiviral drug (e.g., Remdesivir for SARS-CoV-2).

  • Incubation: Incubate for 72 hours at 37°C or until significant CPE is observed in the virus control wells.

  • Endpoint Measurement: Quantify cell viability using a suitable method, such as the MTT assay (as described in Protocol 1) or a crystal violet staining procedure.

  • Analysis: Calculate the percentage of protection for each concentration. Use non-linear regression to determine the EC50 value. The Selectivity Index (SI) is then calculated as CC50 / EC50 . A higher SI value (ideally >10) indicates a more promising therapeutic window.[1]

Section 3: Phase 2 - Confirmatory Assays and Broad-Spectrum Profiling

A positive result from Phase 1 (i.e., a favorable SI) warrants confirmation using a more direct and quantitative method, as well as an assessment of the compound's range of activity.

Protocol 3: Plaque Reduction Neutralization Test (PRNT)

Causality: The PRNT is considered a "gold standard" in virology.[7] Unlike a CPE assay that measures general cell health, this method directly quantifies the number of infectious viral particles (plaque-forming units). It provides a highly robust determination of a compound's ability to inhibit the production of infectious progeny virus.[8]

Methodology:

  • Cell Seeding: Seed a 6-well or 12-well plate with a confluent monolayer of host cells.

  • Virus-Compound Incubation: In separate tubes, mix a standard amount of virus (e.g., 100 plaque-forming units) with serial dilutions of Compound X. Incubate this mixture for 1 hour at 37°C to allow the compound to interact with the virus or cell receptors.

  • Infection: Wash the cell monolayers with PBS, then inoculate them with the virus-compound mixtures for 1 hour, allowing the virus to adsorb.

  • Overlay Application: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing 1.2% methylcellulose or 0.6% agarose).[9] This medium restricts the spread of the virus, ensuring that each infectious particle forms a discrete plaque.[10]

  • Incubation: Incubate the plates for 3-7 days, depending on the virus, until plaques are visible.

  • Staining and Counting: Fix the cells (e.g., with 10% formaldehyde) and stain them with crystal violet. Plaques will appear as clear zones against a background of stained, viable cells. Count the number of plaques in each well.

  • Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus-only control. Determine the EC50 (often referred to as PRNT50 in this context) using non-linear regression.

Broad-Spectrum Activity Profiling

Causality: Determining if Compound X is active against a diverse range of viruses can provide early insights into its mechanism of action and therapeutic potential. Activity against multiple RNA viruses, for instance, might suggest a target like a conserved viral polymerase or a common host factor required for replication.

Suggested Virus Panel:

Virus Family Example Virus Genome Envelope Suggested Cell Line
CoronaviridaeHCoV-229E (BSL-2)(+)ssRNAYesHuh-7
FlaviviridaeDengue Virus (DENV)(+)ssRNAYesVero
OrthomyxoviridaeInfluenza A Virus(-)ssRNAYesMDCK
PicornaviridaeRhinovirus(+)ssRNANoHeLa
HerpesviridaeHerpes Simplex Virus 1dsDNAYesVero

Section 4: Phase 3 - Preliminary Mechanism of Action (MoA) Investigation

If Compound X demonstrates potent and confirmed antiviral activity, the next logical step is to investigate how it works. The choice of MoA assays should be guided by the results of the broad-spectrum screening. For instance, if the compound is primarily active against RNA viruses, targeting the RNA-dependent RNA polymerase (RdRp) would be a logical hypothesis.

MoA Investigation Pathway

G cluster_1 Phase 3: MoA Hypothesis Testing Start Potent Antiviral Activity Confirmed Hypothesis Formulate MoA Hypothesis (Based on viral targets & compound structure) Start->Hypothesis Assay1 Protocol 4a: Protease Inhibition Assay Hypothesis->Assay1 Assay2 Protocol 4b: Polymerase/RT Inhibition Assay Hypothesis->Assay2 Assay3 Other Assays: Entry, Integrase, etc. Hypothesis->Assay3 Result Biochemical IC50 Data Assay1->Result Assay2->Result Assay3->Result Conclusion Refine MoA Hypothesis Result->Conclusion

Caption: Decision pathway for MoA studies.

Protocol 4a: Viral Protease Inhibition Assay (Fluorogenic)

Causality: Many viruses, including coronaviruses and HIV, rely on proteases to cleave viral polyproteins into functional mature proteins. Inhibiting this step is a clinically validated antiviral strategy.[11] A fluorogenic assay provides a direct, cell-free method to measure the specific inhibition of this enzymatic activity.[12]

Methodology:

  • Reagents: Use a commercially available kit (e.g., for SARS-CoV-2 3CLpro) or purified recombinant protease and a corresponding fluorogenic substrate (e.g., a peptide with a fluorophore and a quencher).[13]

  • Reaction Setup: In a 96-well black plate, add assay buffer, the viral protease, and varying concentrations of Compound X.

  • Pre-incubation: Incubate for 15-30 minutes at room temperature to allow the compound to bind to the enzyme.

  • Initiate Reaction: Add the fluorogenic substrate to all wells to start the reaction.

  • Kinetic Readout: Measure the fluorescence signal every 1-2 minutes for 30-60 minutes (e.g., Ex/Em = 340/490 nm). In the absence of an inhibitor, the protease cleaves the substrate, separating the fluorophore from the quencher and generating a signal.[13]

  • Analysis: Calculate the reaction rate (slope of fluorescence vs. time). Determine the percentage of inhibition for each concentration of Compound X relative to a no-inhibitor control. Calculate the 50% inhibitory concentration (IC50) using non-linear regression.

Protocol 4b: Reverse Transcriptase (RT) Inhibition Assay (Colorimetric)

Causality: For retroviruses like HIV, the reverse transcriptase enzyme is essential for converting the viral RNA genome into DNA, a critical step for integration into the host genome.[14] This assay quantifies the inhibition of this unique enzymatic process.

Methodology:

  • Assay Principle: This protocol utilizes a colorimetric assay kit, which typically measures the incorporation of biotin-labeled dUTP into a DNA strand synthesized by RT using a poly(A) template.[15]

  • Reaction Setup: In a 96-well plate coated with an oligo(dT) primer, add a reaction mixture containing the poly(A) template, dNTPs (including biotin-dUTP), and recombinant HIV-1 RT.

  • Inhibitor Addition: Add varying concentrations of Compound X to the wells. Include a known RT inhibitor (e.g., Nevirapine) as a positive control.

  • Enzymatic Reaction: Incubate the plate for 1-2 hours at 37°C to allow for DNA synthesis.

  • Detection:

    • Wash the plate to remove unincorporated nucleotides.

    • Add a streptavidin-peroxidase conjugate, which binds to the incorporated biotin-dUTP.

    • Wash again, then add a peroxidase substrate (e.g., TMB).

    • Stop the reaction and measure the absorbance.

  • Analysis: A lower absorbance value indicates less DNA synthesis and therefore greater inhibition of RT. Calculate the percentage of inhibition and determine the IC50 value.

Section 5: Data Summary and Future Directions

The systematic application of these protocols will generate a comprehensive initial dataset on the antiviral potential of this compound.

Summary of Key Quantitative Data:

Parameter Assay Description Desired Outcome
CC50 Cytotoxicity AssayConcentration that kills 50% of host cells.High value (low toxicity)
EC50 CPE Inhibition / Plaque Reduction AssayConcentration that inhibits 50% of viral replication/damage.Low value (high potency)
SI Calculated (CC50 / EC50)Selectivity Index; a measure of the therapeutic window.High value (e.g., >10, ideally >100)
IC50 Biochemical Assays (Protease, RT, etc.)Concentration that inhibits 50% of a specific enzyme's activity.Low value, correlating with cell-based EC50

Future Directions: If Compound X demonstrates a promising profile (e.g., SI > 100, confirmed activity against a specific virus, and a plausible MoA), subsequent research should focus on:

  • Lead Optimization: Synthesis of analogs to improve potency and drug-like properties (ADME).

  • Resistance Profiling: Generation of resistant viral strains to confirm the drug's target.

  • In Vivo Efficacy: Testing in appropriate animal models of viral disease.

  • Advanced MoA Studies: Elucidating the precise binding site and mechanism of inhibition.

This structured approach ensures that research efforts are logical and efficient, providing a solid foundation for the potential development of a novel antiviral therapeutic.

References

  • Amerigo Scientific. Viral Protease Inhibitor Screening Assay Kits. Amerigo Scientific. [Link]

  • Creative Biolabs. Plaque Reduction Neutralization Test (PRNT) Protocol. Creative Biolabs. [Link]

  • Reaction Biology. Protease Assay Services. Reaction Biology. [Link]

  • Charles River Laboratories. Antiviral & Antimicrobial Testing. Charles River Laboratories. [Link]

  • Svec, J., et al. (2019). In vitro methods for testing antiviral drugs. Heliyon. [Link]

  • Yakubu, U. F., et al. (2025). In Vitro Antiviral Assays: A Review of Laboratory Methods. PubMed. [Link]

  • Institute for Antiviral Research, Utah State University. In Vitro Antiviral Testing. Utah State University. [Link]

  • Roldan, J., et al. (2024). Efficient in vitro assay for evaluating drug efficacy and synergy against emerging SARS-CoV-2 strains. Antimicrobial Agents and Chemotherapy. [Link]

  • Virology Research Services. (2024). Understanding Cytotoxicity. Virology Research Services. [Link]

  • Fiveable. (2025). 15.3 Drug development process for antivirals. Fiveable Virology. [Link]

  • An, W. (2008). Cell-based Assays to Identify Inhibitors of Viral Disease. PMC. [Link]

  • G-Biosciences. Protease & Protease Inhibitor Systems. G-Biosciences. [Link]

  • Virology Research Services. (2021). Antiviral Drug Screening. Virology Research Services. [Link]

  • Emery Pharma. (2025). Important Considerations in Antiviral Testing. Emery Pharma. [Link]

  • BPS Bioscience. 3CL Protease (MERS-CoV) Inhibitor Screening Assay Kit. BPS Bioscience. [Link]

  • Patsnap. (2025). How can we improve our antiviral drug development pipeline? Patsnap Synapse. [Link]

  • Luo, J., et al. (2021). Current Strategies of Antiviral Drug Discovery for COVID-19. PMC - NIH. [Link]

  • PNAS. (2015). Identification of mechanistically distinct inhibitors of HIV-1 reverse transcriptase through fragment screening. Proceedings of the National Academy of Sciences. [Link]

  • PubMed. (2014). Rapid screening of HIV reverse transcriptase and integrase inhibitors. PubMed - NIH. [Link]

  • Oxford University Press. (1994). Solid Phase Assays for the Detection of Inhibitors of HIV Reverse Transcriptase. Nucleic Acids Research. [Link]

  • Pharmaffiliates. (R)-3-Methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanoic Acid. Pharmaffiliates. [Link]

  • Karolinska Institutet. (2024). Reverse transcriptase assay for analysis of resistance to anti-HIV drugs and their mechanism of action. Figshare. [Link]

  • Journal of Visualized Experiments. (2014). Viral Concentration Determination Through Plaque Assays: Using Traditional and Novel Overlay Systems. PMC. [Link]

  • MDPI. (2024). Antiviral Drug Discovery. MDPI. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2025). Recent Advances in Antiviral Drug Discovery. IJPSRR. [Link]

  • American Society for Microbiology. (2015). Guidelines for Plaque-Reduction Neutralization Testing of Human Antibodies to Dengue Viruses. Clinical and Vaccine Immunology. [Link]

  • Springer Protocols. (2017). A Plaque Reduction Neutralization Test for the Detection of ZIKV-Specific Antibodies. Springer. [Link]

  • Pearson. Draw the mechanism for the reaction of 3-methylbutanoic acid and .... Pearson. [Link]

  • Viromme. Revolutionizing Antiviral Treatment. Viromme. [Link]

  • ResearchGate. (2017). Synthesis of 3-(7-methylbenzo[d]oxazol-4-yl) Butanoic Acid: A Precursor of seco-Pseudopteroxazole and Pseudopteroxazole. ResearchGate. [Link]

  • Wikipedia. Molnupiravir. Wikipedia. [Link]

  • PubChem - NIH. Molnupiravir. PubChem. [Link]

  • PMC - NIH. (2R)-2-(1,3-Dioxoisoindolin-2-yl)-3-methylbutanoic acid. PMC. [Link]

  • PubMed. (2025). Inhibitory mechanisms of 3-methyl pentanoic acid combined with 2-methyl butyric acid and 3-hepten-2-one on Bacillus and their application in Lanzhou lily preservation. PubMed. [Link]

  • Google Patents.
  • MDPI. (2025). Novel Antiviral Agents: Synthesis, Molecular Modelling Studies and Biological Investigation, 2nd Edition. MDPI. [Link]

  • PrepChem.com. Synthesis of (3S-trans)-3-amino-4-methyl-2-oxo-1-azetidinesulfonic acid. PrepChem.com. [Link]

  • MDPI. (2021). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. MDPI. [Link]

Sources

Application Note: Evaluation of Tetrahydropyrimidinone Derivatives in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Tetrahydropyrimidinones (THPMs) represent a privileged scaffold in medicinal chemistry, primarily recognized for their ability to inhibit the Kinesin Spindle Protein (Eg5/KSP), a motor protein essential for bipolar spindle formation during mitosis.[1] Unlike taxanes, which target tubulin directly and cause peripheral neuropathy, Eg5 inhibitors offer a targeted approach by arresting cells specifically in mitosis without disrupting interphase microtubules. This guide provides a comprehensive technical workflow for evaluating THPM derivatives, moving from compound solubilization to phenotypic validation of mitotic arrest and apoptosis in cancer cell lines.

Introduction & Mechanism of Action

The Chemical Scaffold

THPMs are typically synthesized via the Biginelli reaction , a one-pot condensation of an aldehyde, a


-keto ester, and urea (or thiourea).[2][3][4][5] This reaction allows for rapid generation of libraries with diverse substituents at the C4 (aryl), N1, and C5 positions, facilitating robust Structure-Activity Relationship (SAR) studies.
Mechanism: The "Monoastral" Phenotype

The primary target of THPMs (e.g., Monastrol analogues) is the allosteric pocket of Eg5.

  • Normal Mitosis: Eg5 homotetramers crosslink antiparallel microtubules and slide them apart, pushing centrosomes to opposite poles to form a bipolar spindle.

  • THPM Inhibition: Binding of the THPM derivative locks Eg5 in an ADP-bound state with low microtubule affinity.

  • Phenotypic Consequence: Centrosomes fail to separate, resulting in a monoastral spindle (rosette configuration). The cell activates the Spindle Assembly Checkpoint (SAC), arrests in the G2/M phase, and eventually undergoes apoptosis via the mitochondrial pathway (Bax/Bcl-2 regulation).

Pathway Visualization

The following diagram illustrates the cascade from Eg5 inhibition to apoptotic cell death.

MOA THPM THPM Derivative (Drug) Eg5 Eg5 (Kinesin-5) Motor Domain THPM->Eg5 Allosteric Inhibition Centrosome Centrosome Separation Failure Eg5->Centrosome Prevents MT Sliding Monoastral Monoastral Spindle (Rosette Phenotype) Centrosome->Monoastral SAC Spindle Assembly Checkpoint (SAC) Activation Monoastral->SAC Sustained Activation Arrest G2/M Cell Cycle Arrest SAC->Arrest Mitochondria Mitochondrial Pathway (Bax up / Bcl-2 down) Arrest->Mitochondria Prolonged Arrest Apoptosis Apoptosis (Cell Death) Mitochondria->Apoptosis

Figure 1: Mechanism of Action of THPM derivatives targeting Eg5, leading to mitotic catastrophe.

Experimental Workflow Overview

To validate a new THPM derivative, a tiered approach is required:

  • Primary Screen: Cytotoxicity (MTT/SRB) to determine IC50.

  • Secondary Screen: Flow Cytometry to confirm G2/M arrest.

  • Mechanistic Confirmation: Immunofluorescence to visualize the specific monoastral phenotype (distinguishing Eg5 inhibition from general tubulin poisons).

Workflow Synth Synthesis (Biginelli) Prep Stock Prep (DMSO) Synth->Prep MTT Cytotoxicity (MTT Assay) Prep->MTT Flow Cell Cycle (Flow Cytometry) MTT->Flow Select Hits (IC50 < 10 µM) Micro Phenotype (Confocal IF) Flow->Micro Confirm Mechanism

Figure 2: Screening workflow for novel tetrahydropyrimidinone derivatives.

Detailed Protocols

Compound Preparation & Solubility

THPM derivatives are often lipophilic due to the aryl rings. Proper solubilization is critical to prevent micro-precipitation which causes false negatives in assays.

  • Solvent: 100% Dimethyl Sulfoxide (DMSO), Molecular Biology Grade.

  • Stock Concentration: Prepare a 10 mM or 20 mM master stock. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Working Solutions: Dilute in complete cell culture media immediately before use.

  • Critical Limit: The final DMSO concentration in the cell well must not exceed 0.5% (v/v) (ideally <0.1%) to avoid solvent toxicity. Always run a "Vehicle Control" (media + DMSO only).

Primary Screen: Cytotoxicity (MTT Assay)

This assay measures metabolic activity as a proxy for viability.[6]

Materials:

  • Cell Lines: MCF-7 (Breast), A549 (Lung), HeLa (Cervical).[7]

  • Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS (sterile filtered).

  • Solubilizer: DMSO.[6]

Protocol:

  • Seeding: Seed cancer cells in 96-well plates (Density: 3,000–5,000 cells/well) in 100 µL media. Incubate for 24 hours to allow attachment.

  • Treatment: Remove old media. Add 100 µL of fresh media containing the THPM derivative at serial dilutions (e.g., 0.1, 1, 5, 10, 50, 100 µM).

    • Controls: Untreated cells, Vehicle Control (DMSO), Positive Control (Monastrol or Doxorubicin).

  • Incubation: Incubate for 48 or 72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 10–20 µL of MTT stock solution to each well. Incubate for 3–4 hours.

  • Solubilization: Carefully aspirate media (do not disturb purple formazan crystals). Add 100 µL DMSO to dissolve crystals. Shake plate for 10 mins.

  • Measurement: Read absorbance at 570 nm (reference 630 nm).

  • Analysis: Calculate % Viability =

    
    . Plot dose-response curves to determine IC50.
    
Secondary Screen: Cell Cycle Analysis (Flow Cytometry)

THPMs acting as Eg5 inhibitors should cause a significant accumulation of cells in the G2/M phase (4N DNA content).

Protocol:

  • Treatment: Seed cells in 6-well plates (

    
     cells/well). Treat with the THPM derivative at 
    
    
    
    and
    
    
    the IC50 concentration for 24 hours.
  • Harvesting: Collect media (floating cells) and trypsinize adherent cells. Combine them (critical: apoptotic cells may float).

  • Fixation: Wash with PBS. Resuspend pellet in 300 µL PBS. Add 700 µL ice-cold 70% ethanol dropwise while vortexing. Fix at -20°C for >2 hours (or overnight).

  • Staining:

    • Wash cells with PBS to remove ethanol.

    • Resuspend in 500 µL PI/RNase Staining Buffer (Propidium Iodide + RNase A).

    • Incubate 30 mins at 37°C in the dark.

  • Acquisition: Analyze on a flow cytometer (e.g., BD FACSCanto). Record 10,000 events.

  • Interpretation: Look for a spike in the G2/M peak compared to control. A sub-G1 peak indicates apoptosis (fragmented DNA).

Mechanistic Validation: Immunofluorescence (The "Monoaster" Test)

This is the definitive test to distinguish Eg5 inhibition from other antimitotic mechanisms (like Taxol-induced polymerization).

Target:


-Tubulin (Spindle) and DAPI (Chromatin).

Protocol:

  • Seeding: Seed cells on sterile glass coverslips in a 6-well plate.

  • Treatment: Treat with THPM derivative (IC50 conc) for 12–16 hours.

  • Fixation: Fix with 4% Paraformaldehyde (PFA) for 15 mins at Room Temp.

  • Permeabilization: 0.5% Triton X-100 in PBS for 10 mins.

  • Blocking: 3% BSA in PBS for 1 hour.

  • Primary Antibody: Anti-

    
    -Tubulin (Mouse monoclonal, 1:200 dilution) overnight at 4°C.
    
  • Secondary Antibody: Goat anti-Mouse IgG conjugated to Alexa Fluor 488 (Green) for 1 hour.

  • Counterstain: DAPI (Blue) for nuclei.

  • Imaging: Use Confocal Microscopy.[8]

    • Result:Control cells show bipolar spindles (two poles). THPM-treated cells should show a "Rosette" or "Monoastral" spindle (chromosomes arranged in a circle around a single central microtubule aster).

Data Presentation & Interpretation

Quantitative Data Summary Table

When reporting results, structure your data to highlight potency and selectivity.

Compound IDR1 (Aryl)R2 (C5-Ester)IC50 (MCF-7) µMIC50 (A549) µMSelectivity Index (SI)*Mechanism
Control ------
Monastrol3-OH-PhEthyl14.5 ± 1.222.1 ± 2.05.0Eg5 Inhibitor
THPM-4a 4-Cl-PhMethyl5.2 ± 0.48.1 ± 0.98.2G2/M Arrest
THPM-4b 3-NO2-PhIsopropyl2.1 ± 0.23.5 ± 0.312.1G2/M Arrest

*Selectivity Index (SI) = IC50 (Normal Cells, e.g., HEK293) / IC50 (Cancer Cells). An SI > 2-3 is desirable.

Interpreting the "Monoastral" Phenotype
  • Bipolar (Normal): Two distinct green foci (centrosomes) with DNA aligned in the middle.

  • Monoastral (Eg5 Inhibition): A single green radial star (aster) with DNA forming a ring or "C" shape around it.

  • Multipolar (Aberrant): More than two poles (often seen with supernumerary centrosomes, but distinct from Eg5 inhibition).

References

  • Guido, B. C., et al. (2015). "Impact of kinesin Eg5 inhibition by 3,4-dihydropyrimidin-2(1H)-one derivatives on various breast cancer cell features."[9] BMC Cancer, 15(1).[9] Link

  • Kapoor, T. M., et al. (2000). "Probing spindle assembly mechanisms with monastrol, a small molecule inhibitor of the mitotic kinesin, Eg5." Science, 289(5482), 1154-1157.
  • Hayer, A., et al. (2024). "Synthesis and Biological Evaluation of Novel Eg5 Inhibitors." ResearchGate. Link

  • Abcam. "MTT Assay Protocol." Abcam Protocols. Link

  • Riss, T. L., et al. (2013). "Cell Viability Assays." Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Link

  • Singh, V. P., et al. (2021). "Green synthesis, structural analysis and anticancer activity of dihydropyrimidinone derivatives." Royal Society of Chemistry Advances, 11, 35445-35456. Link

Sources

Experimental design for in vitro studies of 3-methyl-2-(2-oxo-1,3-diazinan-1-yl)butanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug development scientists characterizing 3-methyl-2-(2-oxo-1,3-diazinan-1-yl)butanoic acid .

Based on its chemical structure, this molecule is the (S)-Valine-derived cyclic urea fragment, widely recognized as the key pharmacophore and metabolic intermediate of the HIV protease inhibitor Lopinavir (ABT-378). While often encountered as a synthesis intermediate or degradation product, its structural properties—a rigid cyclic urea "cap" fused to a chiral amino acid backbone—make it a prime candidate for Fragment-Based Drug Discovery (FBDD) and metabolite safety profiling.

Executive Summary & Molecule Context

This compound (hereafter referred to as Compound A ) represents a class of "capped" amino acid derivatives. It functions as a peptidomimetic scaffold, replacing the labile peptide bond with a metabolically stable cyclic urea (2-oxo-1,3-diazinane).

Key Applications:

  • Fragment-Based Screening: Investigating the binding affinity of the cyclic urea cap to aspartyl proteases (e.g., HIV Protease, Cathepsin D/E).

  • Impurity & Metabolite Profiling: Establishing reference standards for Lopinavir stability studies (hydrolytic degradation).

  • Chiral Building Block Analysis: Verifying the integrity of the (S)-valine chiral center during drug synthesis.

Physicochemical Snapshot
PropertyValue / CharacteristicImplication for Assay Design
Molecular Formula

MW ~200.23 g/mol ; Monitor [M+H]+ 201.2 in MS.
Functional Groups Carboxylic Acid, Cyclic UreapH-dependent solubility; High metabolic stability.
Chirality (S)-enantiomer (Valine derived)Requires Chiral HPLC for purity verification.
pKa (Predicted) ~3.8 - 4.2 (Carboxylic acid)Ionized at physiological pH; low passive permeability.

Experimental Workflow: The "Stability-Activity" Matrix

The following workflow prioritizes the characterization of Compound A as both a stable scaffold and a polar analyte.

ExperimentalDesign cluster_ADME ADME-Tox Profiling cluster_Pharm Pharmacology (FBDD) Start Compound A (Solid State) QC QC: Chiral Purity (SFC/HPLC) Start->QC Sol Solubility Profiling (pH 1.2, 6.8, 7.4) QC->Sol Pass Perm Permeability (PAMPA-GIT) Sol->Perm PPB Protein Binding (RED Device) Sol->PPB SPR Target Binding (SPR/Biacore) Sol->SPR Fragment Screen MetStab Metabolic Stability (Liver Microsomes) Perm->MetStab

Figure 1: Integrated Experimental Workflow. This decision tree ensures that physicochemical baselines (QC, Solubility) are established before advancing to complex biological assays.

Protocol 1: Bioanalytical Method Development (LC-MS/MS)

Rationale: Compound A is a small, polar molecule. Standard UV detection is often insufficient due to the lack of a strong chromophore (only the urea carbonyl absorbs weakly <210 nm). Mass spectrometry is required for sensitivity.

Method Parameters
  • Column: C18 Polar Embedded (e.g., Waters Acquity HSS T3), 2.1 x 50 mm, 1.8 µm. Why? To retain the polar carboxylic acid.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 0-1 min (5% B), 1-3 min (5% -> 95% B). Rapid gradient required.

  • Detection: ESI Positive Mode (MRM).

    • Precursor: 201.2 (

      
      )
      
    • Quantifier Ion: 155.1 (Loss of carboxylic acid/formic acid fragment).

    • Qualifier Ion: 113.1 (Ring fragmentation).

Sample Preparation (Protein Precipitation)
  • Aliquot 20 µL of biological matrix (plasma/microsomal incubation).

  • Add 80 µL of Internal Standard Solution (e.g., Valine-d8 or Lopinavir-d8) in 100% Acetonitrile.

  • Vortex (2 min) and Centrifuge (4000g, 10 min, 4°C).

  • Inject 2 µL of supernatant.

Protocol 2: Physicochemical Profiling (LogD & pKa)

Rationale: As a carboxylic acid, Compound A's permeability is strictly pH-dependent. Understanding the ionization state is critical for interpreting cell-based data.

Potentiometric Titration (pKa)
  • Instrument: Sirius T3 or equivalent autotitrator.

  • Concentration: 10 mM stock in DMSO.

  • Titrant: 0.5 M KOH and 0.5 M HCl.

  • Procedure: Titrate from pH 2.0 to pH 12.0.

  • Data Output: Expect a pKa ~3.8–4.2.

    • Note: If the cyclic urea nitrogen protonates, a second pKa < 1.0 may be observed (unlikely to be relevant physiologically).

Lipophilicity (LogD) via Shake-Flask
  • Buffer: 50 mM Phosphate Buffer (pH 7.4).

  • Organic Phase: 1-Octanol (saturated with buffer).

  • Procedure:

    • Dissolve Compound A in buffer (100 µM).

    • Add equal volume of Octanol.

    • Shake (1 hr, RT) and centrifuge.

    • Analyze both phases via LC-MS/MS.

  • Expectation: Low LogD (< 0.5) at pH 7.4 due to ionization of the carboxylate.

Protocol 3: Metabolic Stability (Liver Microsomes)

Rationale: While the cyclic urea is designed for stability, the valine side chain or the ring itself could be subject to oxidation or hydrolysis. This assay confirms the "metabolic shield" hypothesis.

Materials
  • System: Pooled Human/Rat Liver Microsomes (20 mg/mL protein).

  • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Test Conc: 1 µM (to ensure first-order kinetics).

Step-by-Step Protocol
  • Pre-incubation: Mix 445 µL Buffer (100 mM Phosphate, pH 7.4) + 25 µL Microsomes + 5 µL Compound A (100 µM stock). Incubate at 37°C for 5 min.

  • Initiation: Add 25 µL NADPH solution.

  • Sampling: Remove 50 µL aliquots at T=0, 5, 15, 30, and 60 min.

  • Quenching: Immediately dispense into 200 µL cold Acetonitrile (with IS).

  • Calculation: Plot ln(% Remaining) vs. Time. Calculate

    
     (Intrinsic Clearance).
    
    • Success Criteria:

      
       min indicates high metabolic stability (typical for this scaffold).
      

Protocol 4: Fragment Binding Screen (Surface Plasmon Resonance)

Rationale: If using Compound A as a fragment for drug discovery (e.g., targeting HIV Protease or Renin), SPR is the gold standard for detecting weak, transient interactions typical of low-MW fragments.

Experimental Setup (Biacore T200/8K)
  • Sensor Chip: CM5 (Carboxymethylated dextran).

  • Ligand: HIV-1 Protease (immobilized via amine coupling, target ~3000 RU).

  • Running Buffer: PBS-P+ (20 mM Phosphate, 150 mM NaCl, 0.05% Surfactant P20, 5% DMSO). Crucial: Match DMSO in samples exactly.

Workflow
  • Solvent Correction: Run a DMSO calibration curve (4.5% to 5.5%) to correct for bulk refractive index shifts.

  • Dose Response: Inject Compound A at concentrations ranging from 10 µM to 1 mM (Fragment range).

  • Contact Time: 30s association, 30s dissociation (fast kinetics expected).

  • Analysis: Fit to 1:1 Steady State Affinity model.

    • Note: Since Compound A is the "cap" of Lopinavir, it binds to the S2/S2' subsites. Expect

      
       in the high micromolar to millimolar range.
      

SPR_Workflow Step1 Immobilize Target (HIV Protease on CM5) Step2 Solvent Correction (DMSO 4.5% - 5.5%) Step1->Step2 Step3 Inject Compound A (10 µM - 1 mM) Step2->Step3 Step4 Data Analysis (Steady State Affinity) Step3->Step4

Figure 2: SPR Screening Workflow. Optimized for detecting low-affinity fragment interactions.

Safety & Handling Application Note

  • Hygroscopicity: The free acid form may be hygroscopic. Store in a desiccator at -20°C.

  • Solubility: Soluble in DMSO (>50 mM). In aqueous buffers, solubility drops significantly below pH 4.0. Always prepare stocks in DMSO and dilute into buffered media.

  • Stereochemistry: Ensure the (S)-configuration is maintained. Racemization can occur under harsh acidic/basic conditions at elevated temperatures.

References

  • Structure & Activity of Lopinavir (ABT-378): Sham, H. L., et al. (1998).[1] "ABT-378, a highly potent inhibitor of the human immunodeficiency virus protease."[1] Antimicrobial Agents and Chemotherapy, 42(12), 3218-3224.[1]

  • Cyclic Urea Synthesis & Stability: Stoner, E. J., et al. (2000). "Synthesis of the HIV protease inhibitor ABT-378 (Lopinavir)." Organic Process Research & Development, 4(4), 264-269.

  • Fragment-Based Drug Discovery Protocols: Erlanson, D. A., et al. (2016). "Fragment-based drug discovery: trends and techniques." Nature Reviews Drug Discovery, 15, 605–619.

  • Microsomal Stability Assay Guidelines: Di, L., & Kerns, E. H. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Chapter 23: Metabolic Stability).

  • SPR for Fragment Screening: Navratilova, I., & Hopkins, A. L. (2010). "Fragment screening by surface plasmon resonance." ACS Medicinal Chemistry Letters, 1(1), 44-48.

Sources

Application Notes and Protocols for the Development of Assays to Screen Pyrimidine-Based Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Significance of the Pyrimidine Scaffold in Drug Discovery

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core structure of numerous natural and synthetic molecules with a broad spectrum of biological activities.[1] Its ability to mimic the purine bases of DNA and RNA, and to form critical hydrogen bonds within the ATP-binding sites of enzymes, has rendered it a cornerstone in the development of targeted therapies.[1] Pyrimidine derivatives have been successfully developed as anticancer agents, kinase inhibitors, antivirals, and anti-inflammatory drugs.[2][3][4] The therapeutic potential of this heterocyclic motif continues to drive extensive research into novel analogs, necessitating robust and efficient screening methodologies to identify and characterize promising lead compounds.[5][6]

This comprehensive guide provides detailed application notes and protocols for the development of assays tailored for the high-throughput screening (HTS) of pyrimidine-based compound libraries. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but also the underlying scientific rationale, field-proven insights for troubleshooting, and a framework for robust data interpretation. Our focus is on empowering researchers, scientists, and drug development professionals to design and execute effective screening campaigns that accelerate the journey from hit identification to lead optimization.[7][8]

Pillar I: Strategic Assay Selection for Pyrimidine Library Screening

The initial and most critical phase in a screening campaign is the selection of an appropriate assay. This choice is dictated by the biological question being addressed, the nature of the molecular target, and the desired throughput. For pyrimidine-based compounds, which often target enzymes or cellular pathways, the primary assay formats fall into three main categories: biochemical assays, cell-based assays, and biophysical assays.

Biochemical Assays: Direct Target Interrogation

Biochemical assays are fundamental for assessing the direct interaction of a compound with a purified molecular target, such as an enzyme.[9] These assays are highly amenable to HTS due to their simplicity and scalability.[10]

Core Principle: These assays measure the modulation of a target's activity in a controlled, in vitro environment. For pyrimidine-based compounds, which are often designed as enzyme inhibitors, the assay quantifies the reduction in the rate of a specific biochemical reaction.[11][12]

Common Applications for Pyrimidine Screening:

  • Kinase Inhibition Assays: A major application for pyrimidine derivatives.[1][13][14]

  • Metabolic Enzyme Inhibition Assays: Targeting enzymes in pathways like pyrimidine biosynthesis.[3][15]

  • Protease Inhibition Assays.

Workflow for a Typical Biochemical HTS Campaign

cluster_0 Assay Development & Miniaturization cluster_1 HTS Campaign cluster_2 Data Analysis & Hit Identification cluster_3 Hit Validation AD1 Target & Substrate Procurement/Purification AD2 Assay Optimization (Enzyme/Substrate Conc., Buffer Conditions) AD1->AD2 AD3 Miniaturization to 384/1536-well format AD2->AD3 HTS1 Compound Library Plating AD3->HTS1 Validated Assay HTS2 Addition of Enzyme & Substrate HTS1->HTS2 HTS3 Incubation HTS2->HTS3 HTS4 Signal Detection (Plate Reader) HTS3->HTS4 DA1 Normalization & Quality Control (Z'-factor) HTS4->DA1 Raw Data DA2 Hit Selection (e.g., >3 SD from mean) DA1->DA2 DA3 Dose-Response Confirmation & IC50 Determination DA2->DA3 HV1 Orthogonal Assays (e.g., Biophysical) DA3->HV1 Confirmed Hits HV2 Selectivity Profiling HV1->HV2

Caption: Workflow for a Biochemical HTS Campaign.

Cell-Based Assays: Phenotypic Screening in a Biological Context

Cell-based assays offer the advantage of evaluating a compound's activity within a more physiologically relevant environment.[16][17] These assays can identify compounds that modulate a specific pathway or cellular phenotype, without prior knowledge of the direct molecular target.[18]

Core Principle: These assays measure a cellular response to a compound, such as changes in cell viability, gene expression, or protein localization.[8][17]

Common Applications for Pyrimidine Screening:

  • Cell Proliferation/Cytotoxicity Assays: To identify compounds that inhibit the growth of cancer cells.[2][19]

  • Reporter Gene Assays: To measure the modulation of a specific signaling pathway.[17]

  • High-Content Imaging Assays (e.g., Cell Painting): For unbiased phenotypic profiling of compound effects.[18]

The Power of Morphological Profiling: The Cell Painting Assay, a high-content imaging technique, can be particularly powerful for pyrimidine-based compounds. It enables the identification of inhibitors of pyrimidine biosynthesis in an unbiased manner and can even differentiate between the impairment of de novo pyrimidine biosynthesis and folate metabolism.[18] This method provides a rich dataset of morphological features that can reveal a compound's mode of action.[18]

Biophysical Assays: Confirming Direct Target Engagement

Biophysical assays are crucial for the validation of hits identified from primary screens. They provide direct evidence of a compound binding to its target protein and can elucidate the thermodynamics and kinetics of the interaction.[20]

Core Principle: These techniques measure changes in the physical properties of a target protein upon ligand binding.

Commonly Used Biophysical Methods:

  • Surface Plasmon Resonance (SPR): Measures binding kinetics and affinity in real-time.[20]

  • Isothermal Titration Calorimetry (ITC): Determines binding affinity and thermodynamic parameters.[20]

  • Microscale Thermophoresis (MST): Measures binding based on changes in molecular motion in a temperature gradient.[20]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information about the binding interaction.[21][22]

Pillar II: Detailed Protocols for Key Assays

The following protocols are provided as a foundation and should be optimized for the specific target and compound library.

Protocol 1: In Vitro Kinase Inhibition Assay (Generic)

This protocol outlines a general method for determining the in vitro inhibitory activity of a pyrimidine-based compound against a specific protein kinase using a luminescence-based ATP detection method.[1][13][14]

Materials:

  • Recombinant protein kinase

  • Kinase-specific substrate (peptide or protein)

  • Pyrimidine-based test compounds dissolved in DMSO

  • ATP

  • Kinase assay buffer (e.g., 20 mM Tris-HCl, 20 mM MgCl₂, 0.4 mM DTT, pH 7.5)[23]

  • Luminescence-based ATP detection reagent

  • White, opaque 384-well microplates

  • Multichannel pipettes and a plate reader with luminescence detection capabilities

Procedure:

  • Compound Plating: Prepare serial dilutions of the pyrimidine compounds in DMSO. Dispense a small volume (e.g., 100 nL) of the compound solutions into the wells of a 384-well plate. Include wells with DMSO only as a negative control (100% activity) and a known potent inhibitor as a positive control (0% activity).

  • Enzyme Preparation: Dilute the recombinant kinase to the desired concentration in kinase assay buffer.

  • Reaction Initiation: Add the diluted kinase to the compound-containing wells and incubate for a short period (e.g., 15 minutes) at room temperature to allow for compound-enzyme binding.

  • Substrate Addition: Prepare a solution of the kinase substrate and ATP in the kinase assay buffer. Add this solution to all wells to initiate the kinase reaction.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Reaction Termination and Signal Detection: Add the luminescence-based ATP detection reagent to all wells. This reagent will stop the kinase reaction and generate a luminescent signal that is inversely proportional to the amount of ATP consumed.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

Data Analysis:

  • Calculate the percentage of inhibition for each compound concentration relative to the controls.

  • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Cell Proliferation (MTT) Assay

This assay determines the effect of pyrimidine-based compounds on the viability and proliferation of cell lines, often used for screening potential anticancer agents.[2][13]

Materials:

  • Human cancer cell line (e.g., MCF-7, A549)[2]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Pyrimidine-based test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • Clear, flat-bottomed 96-well plates

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator.

  • Compound Treatment: The next day, treat the cells with various concentrations of the pyrimidine-based compounds. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for a specified period (e.g., 48-72 hours) in a CO₂ incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

Data Analysis:

  • The absorbance is directly proportional to the number of viable cells.

  • Calculate the percentage of cell viability relative to the untreated control.

  • Determine the IC₅₀ value for cell proliferation by plotting the percentage of viability against the compound concentration.

Pillar III: Ensuring Data Integrity and Trustworthiness

A well-designed screening campaign is a self-validating system. The trustworthiness of the data hinges on rigorous quality control and a logical hit validation cascade.

Assay Validation and Quality Control

Before embarking on a full-scale HTS campaign, the assay must be validated to ensure it is robust and reproducible.[24]

Key Validation Parameters:

ParameterDescriptionAcceptance Criteria
Z'-factor A statistical measure of the separation between the positive and negative controls. It reflects the quality of the assay.[15][25]A Z'-factor > 0.5 is considered excellent for HTS.[25][26]
Signal-to-Background (S/B) Ratio The ratio of the signal from the uninhibited control to the signal from the background or fully inhibited control.[25]An S/B ratio > 5 is generally considered adequate.[25]
Coefficient of Variation (%CV) A measure of the variability of the data within replicate wells.%CV should ideally be < 10%.
DMSO Tolerance The maximum concentration of DMSO that can be present in the assay without significantly affecting its performance.Typically, assays are optimized to tolerate DMSO concentrations up to 1-2%.[24]

Troubleshooting Common Assay Problems:

IssuePotential CauseCorrective Action
High %CV Pipetting errors, inconsistent cell seeding, edge effects on plates.Use automated liquid handlers, ensure proper cell suspension, and avoid using the outer wells of the plate.[27]
Low Z'-factor Small dynamic range of the assay, unstable reagents, high variability in controls.Optimize assay conditions, use fresh reagents, and ensure consistent handling of control wells.
False Positives Compound aggregation, interference with the detection system (e.g., autofluorescence).[27]Include counter-screens and orthogonal assays to eliminate false positives.[27]
False Negatives Low compound potency, poor compound solubility, enzymatic inhibition.[28]Ensure compound solubility in the assay buffer; for cell-based assays, consider cell permeability.
Hit Triage and Validation Funnel

Not all "hits" from a primary screen are genuine. A systematic process of hit triage and validation is essential to focus resources on the most promising compounds.[9][20]

A Typical Hit Validation Funnel

G PrimaryScreen Primary HTS (e.g., 10,000s of compounds, single concentration) DoseResponse Dose-Response Confirmation (IC50 determination) PrimaryScreen->DoseResponse Initial Hits OrthogonalAssay Orthogonal Biochemical/Biophysical Assay (e.g., SPR, MST to confirm direct binding) DoseResponse->OrthogonalAssay Confirmed Hits CellularAssay Cell-Based Assay (Confirm activity in a cellular context) OrthogonalAssay->CellularAssay Validated Binders SelectivityProfiling Selectivity Profiling (Screen against a panel of related targets) CellularAssay->SelectivityProfiling Cell-Active Hits LeadCandidate Lead Candidate SelectivityProfiling->LeadCandidate Selective Leads

Caption: A typical hit validation funnel for a drug discovery campaign.

Conclusion

The development of robust and reliable assays is paramount for the successful screening of pyrimidine-based compound libraries. By carefully selecting the appropriate assay format, meticulously optimizing and validating the protocol, and implementing a stringent hit validation cascade, researchers can significantly enhance the efficiency and effectiveness of their drug discovery efforts. This guide provides a comprehensive framework to navigate the complexities of assay development, empowering scientists to unlock the full therapeutic potential of the versatile pyrimidine scaffold.

References

  • Data Valuation: A novel approach for analyzing high throughput screen data using machine learning. ChemRxiv. Available at: [Link]

  • Analysis of HTS data. Cambridge MedChem Consulting. Available at: [Link]

  • High-throughput screening (HTS). BMG LABTECH. Available at: [Link]

  • Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay. ChemMedChem. Available at: [Link]

  • Maximizing Drug Discovery with High-Throughput and High-Content Screening. BenchSci. Available at: [Link]

  • Small Molecule Hit Identification and Validation. Broad Institute. Available at: [Link]

  • Examining the Inhibitory Impact of Pyrimidine and Certain Derivatives on the Enzyme Glutathione Reductase. Juniper Publishers. Available at: [Link]

  • Physical aspects of the interaction of pyrimidine and purine bases with proteins. ResearchGate. Available at: [Link]

  • Examining the Inhibitory Impact of Pyrimidine and Certain Derivatives on the Enzyme Glutathione Reductase. Juniper Publishers. Available at: [Link]

  • Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. ACS Publications. Available at: [Link]

  • Establishing assays and small molecule screening facilities for Drug discovery programs. Drug Target Review. Available at: [Link]

  • Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. MDPI. Available at: [Link]

  • Establishing assays and small molecule screening facilities for Drug discovery programs. ResearchGate. Available at: [Link]

  • Revisiting Pyrimidine-Embedded Molecular Frameworks to Probe the Unexplored Chemical Space for Protein–Protein Interactions. ACS Publications. Available at: [Link]

  • Virtual Target Screening: Validation Using Kinase Inhibitors. PMC. Available at: [Link]

  • Inhibition of Dihydroorotase in Pyrimidine Biosynthesis. Cancer Research. Available at: [Link]

  • Physical aspects of the interaction of pyrimidine and purine bases with proteins. ResearchGate. Available at: [Link]

  • Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Semantic Scholar. Available at: [Link]

  • Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate. PMC. Available at: [Link]

  • Development of novel pyrimidine nucleoside analogs as potential anticancer agents: Synthesis, characterization, and In-vitro evaluation against pancreatic cancer. PMC. Available at: [Link]

  • High-Throughput Screening Tool to Identify Small Molecule Inhibitors of Telomerase. ACS Publications. Available at: [Link]

  • Cell-Based Assay Design for High-Content Screening of Drug Candidates. PMC. Available at: [Link]

  • In Vitro High Throughput Screening, What Next? Lessons from the Screening for Aurora Kinase Inhibitors. PMC. Available at: [Link]

  • Revisiting Pyrimidine-Embedded Molecular Frameworks to Probe the Unexplored Chemical Space for Protein–Protein Interactions. ACS Publications. Available at: [Link]

  • Synthesis and biological studies of pyrimidine derivatives targeting metabolic enzymes. PubMed. Available at: [Link]

  • How to Conduct Drug Testing: 2025 Proven Step-by-Step Guide. 12panelNow. Available at: [Link]

  • Screening for Drug Abuse: A Comprehensive Guide. Fastest Labs. Available at: [Link]

  • Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. MDPI. Available at: [Link]

  • Clinical Drug Testing. StatPearls. Available at: [Link]

  • Assay development and high-throughput antiviral drug screening against Bluetongue virus. PMC. Available at: [Link]

  • Compendium of Methods to Uncover RNA-Protein Interactions In Vivo. MDPI. Available at: [Link]

  • Assay Troubleshooting. MB - About. Available at: [Link]

  • Accelerating Discovery and Development with Advances in High-Throughput Screening. Pharmaceutical Technology. Available at: [Link]

  • Screening for Allosteric Kinase Inhibitors in High Throughput. Wiley Analytical Science. Available at: [Link]

  • Development of a HTS-Compatible Assay for the Discovery of Ulk1 Inhibitors. PMC. Available at: [Link]

  • GUIDELINE FOR ORDERING URINE TESTING FOR DRUGS-OF-ABUSE: TARGETED AND SCREENING TESTS. Ontario Association of Medical Laboratories. Available at: [Link]

  • Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. MDPI. Available at: [Link]

  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. ACS Publications. Available at: [Link]

  • Defects in metabolism of purines and pyrimidines. NVKC. Available at: [Link]

  • Inborn errors in Purine and Pyrimidine metabolism, please don't forget them!. Erndim. Available at: [Link]

Sources

Application Note: Synthesis & QC of (2S)-3-methyl-2-(2-oxo-1,3-diazinan-1-yl)butanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is a technical guide for the synthesis, quality control, and application of (2S)-3-methyl-2-(2-oxo-1,3-diazinan-1-yl)butanoic acid , a critical chiral intermediate in the manufacturing of the HIV protease inhibitor Lopinavir (ABT-378).

Target Molecule: (2S)-3-methyl-2-(2-oxo-1,3-diazinan-1-yl)butanoic acid CAS Registry Number: 192725-50-1 Drug Application: Lopinavir (Kaletra®), Ritonavir analogs Molecular Weight: 200.24 g/mol Formula:


[1]

Abstract

This guide details the industrial-relevant synthesis and quality assurance protocols for (2S)-3-methyl-2-(2-oxo-1,3-diazinan-1-yl)butanoic acid , hereafter referred to as the Lopinavir Side Chain (LSC) . The LSC is a modified valine residue incorporating a 6-membered cyclic urea (tetrahydro-2(1H)-pyrimidinone) ring. Its structural integrity—specifically the (S)-enantiomeric purity at the valine


-carbon—is decisive for the binding affinity of the final HIV protease inhibitor. This protocol utilizes a convergent synthesis route via 

-phenoxycarbonyl valine, ensuring high stereochemical retention.

Introduction: The Role in Anti-HIV Therapy

Lopinavir is a peptidomimetic HIV-1 protease inhibitor. It functions by mimicking the transition state of the viral gag-pol polypeptide cleavage site, preventing the processing of viral proteins into functional enzymes.

The (2S)-3-methyl-2-(2-oxo-1,3-diazinan-1-yl)butanoic acid moiety serves as the P2 ligand in the drug-enzyme complex. The cyclic urea ring provides rigid conformational control, locking the valine side chain into an optimal position to fill the S2 hydrophobic pocket of the HIV protease. Unlike linear urea analogs, the "diazinanone" ring (6-membered) offers superior metabolic stability and binding potency.

Chemical Synthesis Protocol

Route Selection: The "Carbamate Activation" route is preferred over direct alkylation/cyclization with phosgene due to milder conditions and higher enantiomeric excess (ee).

Reaction Scheme

The synthesis proceeds in three key phases:

  • Activation: L-Valine is activated with phenyl chloroformate.

  • Urea Formation: Reaction with 3-chloropropylamine.

  • Cyclization: Base-mediated intramolecular alkylation to close the 6-membered ring.

SynthesisPathway Valine L-Valine (Starting Material) Carbamate N-Phenoxycarbonyl-L-Valine (Intermediate 1) Valine->Carbamate NaOH, 0°C PhOCOCl Phenyl Chloroformate (Activation Reagent) PhOCOCl->Carbamate Urea N-(3-chloropropyl)-N'-valinyl Urea (Linear Intermediate) Carbamate->Urea Amine addition Amine 3-Chloropropylamine (Linker) Amine->Urea Product (2S)-3-methyl-2-(2-oxo-1,3-diazinan-1-yl) butanoic acid (Final Product) Urea->Product Cyclization (Ring Closure) Base KOtBu / t-BuOH (Cyclization Base) Base->Product

Figure 1: Step-wise synthesis pathway from L-Valine to the Cyclic Urea intermediate.

Detailed Methodology
Step 1: Preparation of

-Phenoxycarbonyl-L-Valine
  • Reagents: L-Valine (1.0 eq), Phenyl chloroformate (1.1 eq), NaOH (2.0 eq).

  • Solvent: Water/THF (1:1).

  • Protocol:

    • Dissolve L-Valine in 1M NaOH at 0°C.

    • Add Phenyl chloroformate dropwise over 30 minutes, maintaining pH >9 with additional NaOH.

    • Stir for 2 hours at 0–5°C.

    • Acidify to pH 2 with HCl. Extract with Ethyl Acetate.[2]

    • Critical Checkpoint: Isolate the carbamate intermediate. Purity should be >95% by HPLC.

Step 2 & 3: Urea Formation and Cyclization (One-Pot Variation)
  • Reagents: 3-Chloropropylamine hydrochloride (1.1 eq), Potassium tert-butoxide (KOtBu) (2.5 eq).

  • Solvent: THF or DMF.

  • Protocol:

    • Dissolve

      
      -phenoxycarbonyl-L-valine in dry THF.
      
    • Add 3-chloropropylamine hydrochloride and 1.0 eq of base (e.g., Triethylamine) to generate the free amine in situ.

    • Stir at room temperature for 4 hours. The amine attacks the carbamate, displacing phenol to form the linear urea:

      
      -[(3-chloropropyl)carbamoyl]-L-valine .
      
    • Cyclization: Cool to 0°C. Add KOtBu (2.2 eq) slowly. The strong base deprotonates the urea nitrogen, which attacks the terminal alkyl chloride.

    • Warm to 50°C and stir for 6 hours to complete ring closure.

    • Workup: Quench with water. Wash with MTBE (to remove phenol). Acidify aqueous layer to pH 2. Extract product into DCM or Ethyl Acetate. Crystallize from Heptane/EtOAc.

Analytical Quality Control (QC)

The purity of this intermediate directly impacts the safety and efficacy of the final drug.

Critical Quality Attributes (CQAs)
AttributeSpecificationMethodRationale
Appearance White crystalline powderVisualColored impurities indicate oxidation.
Assay > 98.0% w/wHPLC-UV (210 nm)Stoichiometry in next step (coupling).
Chiral Purity > 99.5% ee Chiral HPLCThe (R)-enantiomer is an inactive impurity.
Residual Phenol < 0.1%GC-FIDToxic byproduct of the activation step.
Water Content < 0.5%Karl FischerMoisture interferes with coupling (EDC/HOBt).
Chiral HPLC Method Protocol
  • Column: Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm).

  • Mobile Phase: Hexane : Isopropanol : TFA (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Detection: UV @ 210 nm.

  • Retention Times:

    • (R)-Isomer (Impurity): ~8.5 min

    • (S)-Isomer (Target): ~10.2 min

  • System Suitability: Resolution (

    
    ) between enantiomers > 2.0.
    

QC_Workflow Start Crude Product Isolated Check_Assay HPLC Assay >98%? Start->Check_Assay Check_Chiral Chiral Purity >99.5% ee? Check_Assay->Check_Chiral Yes Reprocess Recrystallize (EtOAc/Heptane) Check_Assay->Reprocess No Check_Phenol Residual Phenol <0.1%? Check_Chiral->Check_Phenol Yes Reject Reject Batch Check_Chiral->Reject No (Racemized) Pass Release for Lopinavir Synthesis Check_Phenol->Pass Yes Check_Phenol->Reprocess No Reprocess->Check_Assay

Figure 2: Quality Control Decision Tree for LSC Intermediate.

Handling & Safety Data

  • Signal Word: Warning.

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).

  • Precursors:

    • Phenyl Chloroformate: Highly toxic and corrosive. Use in a fume hood.

    • 3-Chloropropylamine: Caustic. Avoid inhalation.

  • Storage: Store at 2–8°C. Hygroscopic – keep container tightly sealed.

References

  • Sham, H. L., et al. (1998).[3] "ABT-378, a highly potent inhibitor of the human immunodeficiency virus protease." Antimicrobial Agents and Chemotherapy, 42(12), 3218-3224. Link

  • Stoner, E. J., et al. (2000). "Process research and development of the HIV protease inhibitor ABT-378 (Lopinavir)." Organic Process Research & Development, 4(4), 264-269. Link

  • PubChem Compound Summary. (2025). "(S)-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanoic acid."[1][4][5][6] National Center for Biotechnology Information. Link

  • European Medicines Agency. (2001). "Kaletra (Lopinavir/Ritonavir) Scientific Discussion." Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Biginelli Reactions for Butanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Topic: Synthesis of Dihydropyrimidinones (DHPMs) using Butanoic Acid Derivatives (Aliphatic Aldehydes &


-Keto Esters)

Executive Summary & Scope

Welcome to the Technical Support Center. This guide addresses a specific, high-friction subset of the Biginelli reaction: the use of aliphatic "butanoic" components.

While the classic Biginelli reaction (benzaldehyde + urea + ethyl acetoacetate) is robust, researchers frequently encounter failure when introducing butanoic acid derivatives . This term covers two distinct synthetic challenges:

  • The Aliphatic Aldehyde Challenge: Using butyraldehyde (butanal) instead of aromatic aldehydes.

  • The

    
    -Keto Ester Challenge:  Using ethyl butyrylacetate  (ethyl 3-oxohexanoate) to introduce a propyl chain at the C6 position.
    

The Core Problem: Standard Brønsted acid catalysis (HCl/EtOH) often fails for these substrates due to competitive enolization (aldol condensation) and steric hindrance, leading to low yields (<30%) and "tarry" side products.

Mechanistic Insight: Why Your Reaction Failed

To troubleshoot, you must understand the failure mode. The accepted mechanism, established by Kappe (1997) , proceeds via an N-acyliminium ion intermediate .[1]

The "Imine Route" (Critical Path)

For the reaction to succeed, Urea must condense with the Aldehyde faster than the Aldehyde reacts with itself.

  • Aromatic Aldehydes: Cannot enolize. They wait for Urea.

  • Butyraldehyde (Aliphatic): Has

    
    -protons. In strong protic acid (HCl), it undergoes Aldol Condensation  with itself, forming brown polymers before the Biginelli cycle begins.
    
Visualization: The Kappe Mechanism & Failure Points

The following diagram illustrates the correct pathway vs. the aliphatic failure mode.

BiginelliMechanism Aldehyde Butyraldehyde (Aliphatic) Iminium N-Acyliminium Ion (Key Intermediate) Aldehyde->Iminium + Urea (Fast) Aldol Aldol Side Products (Brown Tar) Aldehyde->Aldol Self-Condensation (If Acid too strong) Urea Urea Urea->Iminium Acid Catalyst (H+ or Lewis) Acid->Iminium Promotes DHPM DHPM Product Iminium->DHPM + Enol (Interception) Enol Beta-Keto Ester (Enol Form) Enol->DHPM

Figure 1: The N-Acyliminium pathway.[2][3][4] Note the red path: Aliphatic aldehydes prone to enolization will self-condense if the catalyst is too harsh or the urea addition is slow.

Troubleshooting Protocols (FAQs)

Issue 1: "I am using butyraldehyde and getting a brown oil with <20% yield."

Diagnosis: You are likely using a strong Brønsted acid (HCl,


) in refluxing ethanol. This promotes the Aldol side reaction.
Solution:  Switch to a Lewis Acid catalyst  which activates the carbonyl oxygen without effectively protonating the 

-carbon, minimizing enolization.
Protocol A: Lewis Acid Catalysis (

or

)

Recommended for: Aliphatic aldehydes (Butyraldehyde).

  • Reagents:

    • Butyraldehyde: 1.0 mmol

    • Ethyl Acetoacetate: 1.0 mmol

    • Urea: 1.5 mmol[3]

    • Catalyst: Ytterbium Triflate

      
       (5 mol%) OR Indium Chloride 
      
      
      
      (10 mol%).
    • Solvent: Acetonitrile (

      
      ) or Solvent-free.[5]
      
  • Procedure:

    • Dissolve aldehyde and urea in

      
       (2 mL). Add catalyst.[1][5][6][7][8]
      
    • Stir at room temperature for 5 minutes (Pre-formation of Iminium species).

    • Add Ethyl Acetoacetate.[1][9][2][3][5][6][7][8][10][11][12]

    • Reflux for 4–6 hours.

  • Workup:

    • Cool to room temperature.[3]

    • Pour into crushed ice/water (20 mL).

    • Crucial: Aliphatic DHPMs are often oily. If no solid forms, extract with Ethyl Acetate, dry over

      
      , and evaporate. Recrystallize from EtOH/Water.
      
Issue 2: "My reaction with Ethyl Butyrylacetate is extremely slow."

Diagnosis: Ethyl butyrylacetate (Ethyl 3-oxohexanoate) has a propyl chain at the ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">


-position. This creates steric hindrance  for the nucleophilic attack on the iminium ion. Thermal heating (reflux) is often insufficient to overcome this activation energy barrier efficiently.
Solution:  Use Microwave Irradiation (MW) .[5][6][7] The dielectric heating effect accelerates the interception step significantly.
Protocol B: Microwave-Assisted Synthesis

Recommended for: Sterically hindered


-keto esters.
  • Reagents:

    • Benzaldehyde (or Butyraldehyde): 1.0 mmol

    • Ethyl Butyrylacetate: 1.0 mmol

    • Urea: 1.5 mmol[3]

    • Catalyst: Zinc Chloride (

      
      ) or Citric Acid (0.5 mL lemon juice - Green Method).
      
    • Solvent: None (Neat).

  • Procedure:

    • Mix all components in a microwave-safe vial.

    • Add 2 drops of DMF (acts as an energy transfer agent/solvent).

    • Irradiate at 300W (or set temp to

      
      ) for 2–5 minutes .
      
    • Safety Note: Do not use closed vessels without pressure control.

  • Result:

    • Reaction times drop from 8 hours to <5 minutes.

    • Yields typically improve by 15–20% due to reduced thermal degradation.

Optimization Data & Comparison

The following table summarizes yield improvements when switching from classical conditions to optimized protocols for butanoic derivatives.

EntryAldehyde

-Keto Ester
ConditionsTimeYield (%)
1 ButyraldehydeEthyl AcetoacetateHCl / EtOH / Reflux8 h25% (Tar)
2 ButyraldehydeEthyl Acetoacetate

/ Solvent-free
4 h82%
3 BenzaldehydeEthyl Butyrylacetate HCl / EtOH / Reflux12 h45%
4 BenzaldehydeEthyl Butyrylacetate MW /

/ Neat
3 min 88%

Decision Support Logic

Use this flow to determine the optimal experimental setup for your specific reagents.

TroubleshootingFlow Start Start: Select Reagents CheckAldehyde Is the Aldehyde Aliphatic? (e.g., Butyraldehyde) Start->CheckAldehyde YesAliphatic YES: High Risk of Enolization CheckAldehyde->YesAliphatic Yes NoAliphatic NO: Aromatic Aldehyde CheckAldehyde->NoAliphatic No LewisAcid Use Lewis Acid Catalyst (Yb(OTf)3, InCl3) YesAliphatic->LewisAcid Solvent Avoid Protic Solvents Use MeCN or Solvent-Free LewisAcid->Solvent CheckEster Is Beta-Keto Ester Hindered? (e.g., Ethyl Butyrylacetate) NoAliphatic->CheckEster YesHindered YES: Slow Kinetics CheckEster->YesHindered Yes NoHindered NO: Standard Reagents CheckEster->NoHindered No MW Use Microwave Irradiation (Solvent-Free, 100°C) YesHindered->MW Standard Standard Protocol (HCl/EtOH or Green Catalyst) NoHindered->Standard

Figure 2: Protocol Selection Matrix. Follow the path based on your specific "butanoic" derivative to select the correct catalyst and energy source.

References

  • Kappe, C. O. (1997).[1][2][13] A Reexamination of the Mechanism of the Biginelli Dihydropyrimidine Synthesis. Support for an N-Acyliminium Ion Intermediate. Journal of Organic Chemistry, 62(21), 7201-7204.[2] Link

  • Ma, Y., Qian, C., Wang, L., & Yang, M. (2000).[1] Lanthanide Triflate Catalyzed Biginelli Reaction.[1] One-Pot Synthesis of Dihydropyrimidones under Solvent-Free Conditions. Journal of Organic Chemistry, 65(12), 3864–3868. Link

  • Ranu, B. C., Hajra, A., & Jana, U. (2000).[1] Indium(III) Chloride-Catalyzed One-Pot Synthesis of Dihydropyrimidinones by a Three-Component Coupling of 1,3-Dicarbonyl Compounds, Aldehydes, and Urea: An Improved Procedure for the Biginelli Reaction.[1] Journal of Organic Chemistry, 65(19), 6270–6272. Link

  • Kappe, C. O. (2004). High-speed combinatorial synthesis utilizing microwave irradiation.[5] Current Opinion in Chemical Biology, 8(3), 235-244. Link

  • Nascimento, P. C., et al. (2019). Biginelli reaction using lemon juice as catalyst under microwave irradiation.[6] Blucher Chemical Engineering Proceedings. Link

Sources

Troubleshooting low yield in pyrimidine derivative synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. Pyrimidine derivatives are the backbone of modern medicinal chemistry, serving as scaffolds for antivirals, kinase inhibitors, and hypnotics. However, their electron-deficient nature and multiple reactive sites often lead to frustratingly low yields. This guide moves beyond standard protocols to address the why and how of failure, providing diagnostic workflows to recover your synthesis.

Module 1: The Biginelli Reaction (DHPM Synthesis)

Context: The Biginelli reaction is a multicomponent synthesis (MCR) used to create dihydropyrimidinones (DHPMs).[1][2][3][4][5][6] While elegant, it often suffers from yields <40% due to competing pathways.

Q1: I am using standard HCl/EtOH conditions, but my yield is stuck at 30-40%. The NMR shows a mix of starting material and a side product. What is happening?

Diagnosis: You are likely encountering the Knoevenagel Condensation trap . In the classical Biginelli mechanism, the reaction relies on the formation of an N-acyliminium ion intermediate (from the aldehyde and urea). However, strong Brønsted acids like HCl can accelerate the competing Knoevenagel condensation between the aldehyde and the


-ketoester. This byproduct acts as a thermodynamic sink, preventing the formation of the pyrimidine ring.

Corrective Protocol:

  • Switch Catalysts: Move away from mineral acids. Use a Lewis Acid catalyst like Ytterbium Triflate [Yb(OTf)

    
    ]  (5-10 mol%) or Zirconium(IV) Chloride [ZrCl
    
    
    
    ]
    . These coordinate selectively to the carbonyl oxygen, stabilizing the N-acyliminium intermediate without aggressively promoting the Knoevenagel pathway.
  • Solvent-Free Approach: Run the reaction neat (solvent-free) at 100°C. High concentration favors the trimolecular collision required for the MCR over bimolecular side reactions.

Q2: I isolated an intermediate that looks like an open-chain ureide. Why didn't it cyclize?

Diagnosis: Incomplete Dehydration. The final step of the Biginelli reaction is the intramolecular nucleophilic attack of the amide nitrogen onto the ketone, followed by dehydration. This step has a high activation energy barrier, especially with sterically hindered


-ketoesters.

Corrective Protocol:

  • Temperature Boost: Ensure your reaction temperature is >80°C. Room temperature protocols rarely suffice for the final cyclization step.

  • Azeotropic Distillation: If using a solvent, switch to toluene and use a Dean-Stark trap to physically remove water, driving the equilibrium toward the dehydrated product.

Visualization: Biginelli Reaction Logic & Failure Points

BiginelliOptimization Start Reagents: Aldehyde + Urea + u03b2-Ketoester Inter1 N-Acyliminium Ion (Desired Intermediate) Start->Inter1 Lewis Acid (Yb(OTf)3) Side1 Knoevenagel Adduct (Dead-End Byproduct) Start->Side1 Strong Brønsted Acid (HCl/H2SO4) Inter2 Open-Chain Ureide Inter1->Inter2 Nucleophilic Addition Inter2->Inter2 Low Temp (Stalls here) Product DHPM Product (Pyrimidine) Inter2->Product Cyclization (-H2O, >80°C)

Caption: Mechanistic flow of the Biginelli reaction highlighting the divergence between productive Lewis Acid catalysis and the Knoevenagel side-reaction trap.

Module 2: Nucleophilic Aromatic Substitution (S Ar)

Context: Functionalizing chloropyrimidines via S


Ar is standard, but the electron-deficient ring makes it susceptible to hydrolysis and regioselectivity issues.
Q3: I am trying to substitute a 2,4-dichloropyrimidine with an amine. I see a new spot on TLC, but NMR confirms it’s the hydrolysis product (hydroxyl), not the amine.

Diagnosis: Competitive Hydrolysis. Pyrimidines are so electron-deficient that water (even trace amounts from "dry" solvents) acts as a competitive nucleophile. The rate of hydrolysis often exceeds amination if the amine is sterically hindered or if the base is wet.

Corrective Protocol:

  • Solvent Integrity: Do not rely on "store-bought" dry solvents for sensitive pyrimidines. Use freshly distilled THF or anhydrous DMF stored over activated 4Å molecular sieves.

  • Base Selection: Switch from hygroscopic bases (like K

    
    CO
    
    
    
    ) to non-nucleophilic organic bases like DIPEA (Hünig's base) or Et
    
    
    N
    .
  • Temperature Control: Hydrolysis has a lower activation energy than substitution with bulky amines. Lower the temperature to 0°C for the addition, then warm slowly.

Q4: How do I control Regioselectivity on 2,4-dichloropyrimidine?

Diagnosis: C4 vs. C2 Reactivity. The C4 position is generally more reactive toward S


Ar than C2.
  • Reasoning: The nitrogen atoms at positions 1 and 3 withdraw electron density. The C4 position is para to N1 and ortho to N3, making it highly electrophilic. Additionally, the intermediate Meisenheimer complex at C4 is more stabilized by resonance than at C2.

Rule of Thumb:

  • Reaction at 0°C to RT (1 eq. nucleophile): Favors C4 substitution .

  • Reaction at Reflux (Excess nucleophile): Favors C2 and C4 (Disubstitution) .

  • Note: If you specifically need C2 substitution first, you must block C4 or use a 2-chloro-4-alkoxypyrimidine starting material.

Module 3: Metal-Catalyzed Cross-Couplings (Suzuki-Miyaura)

Context: Pyrimidine boronic acids are notoriously unstable, leading to "missing nucleophile" syndrome in Suzuki couplings.

Q5: My Suzuki coupling with 2-pyrimidineboronic acid yields only the dehalogenated starting material and pyrimidine. Why?

Diagnosis: Rapid Protodeboronation. 2-Heteroaryl boronic acids (especially 2-pyridyl and 2-pyrimidyl) are highly prone to protodeboronation . The basic conditions required for Suzuki coupling facilitate the formation of a boronate "ate" complex, which is unstable and hydrolyzes the C-B bond, releasing the pyrimidine ring as a volatile byproduct.

Corrective Protocol:

  • Change the Boron Source: Stop using boronic acids. Switch to MIDA boronates or Potassium Organotrifluoroborates (R-BF

    
    K) . These slowly release the active boronic acid species, keeping the concentration low and minimizing side reactions.
    
  • Anhydrous Conditions: Use a solvent system like Dioxane/Toluene with anhydrous K

    
    PO
    
    
    
    as the base. Avoid water/alcohol mixtures.
  • Copper Co-catalysis: The addition of Cu(I) salts (e.g., CuTC) can facilitate the transmetalation step, allowing the reaction to proceed under milder, neutral conditions (Liebeskind-Srogl coupling).

Table 1: Stability of Pyrimidine Coupling Partners

Boron Species Stability Protodeboronation Risk Recommended Condition
Boronic Acid Low High Avoid for 2-substituted pyrimidines.
Pinacol Ester Moderate Moderate Use anhydrous base; rapid heating.
MIDA Boronate High Low Slow-release; requires hydrolytic activation.

| BF


K Salt  | High | Very Low | Best for scale-up; requires alcohol/water. |

Visualization: Troubleshooting Suzuki Failures

SuzukiTroubleshoot Issue Problem: Low Yield in Suzuki Coupling Check1 Is the Boron species a 2-Pyrimidine derivative? Issue->Check1 BranchYes Yes Check1->BranchYes BranchNo No Check1->BranchNo Sol1 Diagnosis: Protodeboronation Action: Switch to MIDA Boronate or BF3K salt. BranchYes->Sol1 Check2 Is the Halide electron-rich/hindered? BranchNo->Check2 Sol2 Diagnosis: Oxidative Addition Failure Action: Use Buchwald Ligands (e.g., XPhos, SPhos) Check2->Sol2 Yes

Caption: Decision tree for diagnosing Suzuki coupling failures based on substrate class.

Module 4: Purification & Isolation

Q6: My product is amphoteric and stays in the aqueous layer during extraction. How do I get it out?

Solution: Pyrimidines with amino (-NH


) and hydroxyl (-OH) groups can exist as zwitterions.
  • Isoelectric Point Extraction: Determine the pKa of your specific derivative. Adjust the aqueous phase pH to the molecule's isoelectric point (pI) where net charge is zero. This maximizes organic solubility.

  • Salting Out: Saturate the aqueous phase with NaCl.

  • Continuous Extraction: If the partition coefficient is low, use a continuous liquid-liquid extractor with DCM or Chloroform for 12-24 hours.

References

  • Kappe, C. O. (1993). 100 Years of the Biginelli Dihydropyrimidine Synthesis. Tetrahedron, 49(32), 6937-6963. Link

  • Ma, Y., et al. (2000).[7] Lanthanide Triflate Catalyzed Biginelli Reaction: One-Pot Synthesis of Dihydropyrimidinones. Journal of Organic Chemistry, 65(12), 3864-3868. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link

  • Brough, P. A., et al. (2015). Nucleophilic Aromatic Substitution on Pyrimidines: Regioselectivity Predictions. Journal of Medicinal Chemistry, 58(5), 2345-2358. Link

  • Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society, 132(40), 14052–14054. Link

Sources

Refinement of analytical methods for complex biological matrices

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Bioanalytical Method Refinement Status: Online | Senior Application Scientist: Active

Welcome to the Bioanalytical Center of Excellence. I am Dr. Aris, your Senior Application Scientist. Below you will find a curated set of troubleshooting guides and technical protocols designed to address the most friction-heavy aspects of analyzing complex biological matrices (plasma, serum, whole blood, and tissue homogenates).

These guides move beyond basic "how-to" instructions; they explain the physicochemical causality of failure and provide self-validating workflows to ensure your data meets FDA/EMA regulatory standards.

Module 1: Matrix Effects & Ion Suppression

Focus: Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Q: My analyte response is significantly lower in patient plasma compared to solvent standards, but my retention time is stable. Is this an instrument issue?

A: It is likely not an instrument fault but a Matrix Effect (ME) , specifically Ion Suppression.

The Causality: In Electrospray Ionization (ESI), analytes compete for a finite number of excess charges on the surface of the electrospray droplets. Endogenous matrix components—most notably glycerophosphocholines (phospholipids) —co-elute with your analyte. Because phospholipids possess high surface activity and mass, they "hog" the available charge, preventing your analyte from ionizing. This results in a "blind spot" in your detector, even if the analyte is present.

The Self-Validating Protocol: Post-Column Infusion (PCI) To confirm and locate the suppression zone, perform the PCI experiment. This creates a "map" of your matrix background.[1]

Step-by-Step Methodology:

  • Setup: Connect a syringe pump containing your analyte (at 100x LOQ concentration) to a T-union connector placed after the LC column but before the MS source.

  • Flow: Set the LC to run your standard gradient with a blank matrix injection (extracted plasma/blood).

  • Infusion: Simultaneously infuse the analyte via the syringe pump at a low flow rate (e.g., 5-10 µL/min) to generate a steady baseline signal in the MS.

  • Observation: Monitor the baseline.

    • Stable Baseline: No matrix effect.

    • Negative Dip: Ion Suppression (Matrix components are "stealing" charge).

    • Positive Peak: Ion Enhancement.[2]

Visualization: PCI Workflow & Logic

PCI_Workflow cluster_interpretation Data Interpretation LC_Pump LC Pump (Mobile Phase) Injector Injector (Blank Matrix) LC_Pump->Injector Column Analytical Column Injector->Column Elution Tee Mixing Tee Column->Tee Variable Matrix Syringe Syringe Pump (Analyte Constant Flow) Syringe->Tee Constant Analyte MS Mass Spectrometer Tee->MS Combined Stream Data Chromatogram Output MS->Data Dip Baseline Dip = Ion Suppression Stable Flat Baseline = Clean Region

Caption: Schematic of Post-Column Infusion (PCI). Dips in the MS baseline reveal hidden suppression zones.

Module 2: Sample Preparation Optimization

Focus: Extraction Efficiency vs. Cleanliness

Q: I am using Protein Precipitation (PPT) for high-throughput, but my sensitivity is poor. When should I switch to Solid Phase Extraction (SPE)?

A: You should switch when the "Dirty Math" of PPT compromises your Lower Limit of Quantitation (LLOQ).

The Causality: PPT (adding Acetonitrile/Methanol) removes large proteins (albumin, globulins) but leaves behind 99% of phospholipids and salts. These remaining contaminants accumulate on your column and source, causing the ion suppression described in Module 1. SPE allows for "orthogonal" cleaning—separating based on chemistry (polarity/charge) rather than just solubility.

Comparative Data: Extraction Techniques

FeatureProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid Phase Extraction (SPE)
Primary Mechanism Solubility / DenaturationPartitioning (LogP driven)Adsorption / Ion Exchange
Phospholipid Removal < 10% (Poor)Variable (solvent dependent)> 95% (Excellent with specific sorbents)
Recovery High (usually)Variable (analyte dependent)High & Consistent
Cost/Time Low / FastMedium / Labor IntensiveHigh / Moderate Speed
Best For Discovery PK, High conc. samplesLipophilic analytes, simple matricesTrace analysis, complex matrices, regulated bioanalysis

Decision Protocol: Selecting the Right SPE Sorbent Do not guess. Use the chemical properties of your analyte (pKa and LogP) to dictate the sorbent.

  • Neutral Analyte: Use Reversed-Phase (Polymeric or C18).

  • Basic Analyte (pKa > 8): Use Mixed-Mode Cation Exchange (MCX). Why? The base is positively charged at acidic pH; it binds to the negatively charged sorbent while neutrals are washed away.

  • Acidic Analyte (pKa < 5): Use Mixed-Mode Anion Exchange (MAX).

Visualization: Sample Prep Decision Tree

Sample_Prep_Logic Start Start: Biological Sample Sensitivity Is High Sensitivity (pg/mL) Required? Start->Sensitivity PPT Use Protein Precipitation (PPT) Sensitivity->PPT No (µg/mL range) Cleanliness Is Matrix Complex? (Tissue/Urine/Hyperlipidemic) Sensitivity->Cleanliness Yes LLE Use Liquid-Liquid Extraction (LLE) Cleanliness->LLE No (Simple Matrix) AnalyteProp Analyte Properties? Cleanliness->AnalyteProp Yes (Complex) SPE_RP SPE: Reversed Phase (Neutral/Weak) AnalyteProp->SPE_RP Neutral/Hydrophobic SPE_Ion SPE: Mixed Mode (Ion Exchange) AnalyteProp->SPE_Ion Ionic/Charged

Caption: Decision matrix for selecting sample preparation based on sensitivity needs and analyte chemistry.

Module 3: Method Validation & Compliance

Focus: Distinguishing Recovery from Matrix Effects (FDA/EMA Guidelines)

Q: My validation failed accuracy specs. How do I prove if it's an extraction problem or a detection problem?

A: You must perform the "Three-Set Experiment" (adapted from Matuszewski et al.). This is the gold standard for distinguishing Extraction Recovery (RE) from Matrix Effect (ME).

The Self-Validating System: You will prepare three sets of samples. The relationship between them mathematically isolates the source of error.

  • Set A (Neat Standard): Analyte spiked into pure solvent (mobile phase).

  • Set B (Post-Extraction Spike): Blank matrix is extracted first, then analyte is spiked into the extract.

  • Set C (Pre-Extraction Spike): Analyte is spiked into matrix, then extracted (Standard Protocol).

Calculations:

  • Matrix Factor (MF) = Area of B / Area of A

    • Interpretation: If MF < 1.0, you have suppression.[3] If MF = 1.0, your detection is clean.

  • Extraction Recovery (RE) = Area of C / Area of B

    • Interpretation: This tells you how much analyte you lost during the physical cleanup steps (SPE/LLE).

  • Process Efficiency (PE) = Area of C / Area of A

    • Interpretation: The total yield of your method.

Troubleshooting Logic:

  • Scenario: PE is low (e.g., 40%).

  • Check: Look at MF.

    • If MF is 0.5 and RE is 80% -> Fix the Chromatography (Move the peak away from the suppression zone).

    • If MF is 1.0 and RE is 40% -> Fix the Extraction (Change SPE wash/elute solvents or pH).

References

  • US Food and Drug Administration (FDA). (2018).[4][5] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency (EMA). (2011).[6][7] Guideline on bioanalytical method validation. Retrieved from [Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC− MS/MS. Analytical Chemistry. (Seminal paper establishing the Set A/B/C methodology).
  • Bonfiglio, R., et al. (1999). The effects of sample preparation methods on the variability of the electrospray ionization response for model drug compounds. Rapid Communications in Mass Spectrometry. (Establishes the Post-Column Infusion method).

Sources

Validation & Comparative

Comparative Study of Pyrimidinone Derivatives in Drug Discovery: Mechanisms, Protocols, and Efficacy

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyrimidinone derivatives represent a privileged scaffold in medicinal chemistry, characterized by their ability to mimic endogenous nucleobases and chelate divalent metal ions within enzyme active sites. This guide provides a technical comparison of these derivatives across two primary therapeutic axes: Retroviral Integrase Inhibition (HIV) and Mitotic Kinesin/Kinase Inhibition (Oncology). Unlike generic reviews, this document focuses on the causal structure-activity relationships (SAR) that drive potency, offering validated experimental protocols for synthesis and biological evaluation to support reproducible research.

Structural Classes & Pharmacophoric Logic

The pyrimidinone scaffold's versatility stems from its tautomeric nature and hydrogen-bonding potential. In drug design, two dominant subclasses have emerged, distinguished by their substitution patterns and mechanistic targets.

The Hydroxypyrimidinone (HIV Integrase Inhibitors)
  • Core Structure:

    
    -substituted 4-hydroxy-2-pyrimidinone or 5-hydroxy-4-pyrimidinone.
    
  • Mechanistic Logic: The "triad" of oxygen atoms (carbonyl and hydroxyl groups) forms a planar chelating motif. This motif sequesters the critical Mg

    
     cofactor pair within the HIV integrase active site, halting the strand transfer of viral DNA into the host genome.
    
  • Key Drugs: Raltegravir (1st Gen), Dolutegravir (2nd Gen).

The Dihydropyrimidinone (DHPM) (Mitotic Inhibitors)[1][2][3]
  • Core Structure: 3,4-dihydropyrimidin-2(1H)-ones (Biginelli adducts).

  • Mechanistic Logic: These molecules bind to an allosteric pocket on the motor domain of Kinesin-5 (Eg5), preventing ADP release and locking the motor protein. This arrests cells in mitosis (monoastral phenotype) without targeting tubulin directly, reducing neurotoxicity.

  • Key Lead: Monastrol.

Therapeutic Case Study 1: HIV Integrase Inhibitors

Comparative Analysis: Raltegravir vs. Dolutegravir[4][5][6][7]

The evolution from Raltegravir (RAL) to Dolutegravir (DTG) illustrates the critical optimization of the pyrimidinone scaffold to overcome resistance.

Mechanism of Action (DOT Visualization)

The following diagram illustrates the catalytic interference mechanism common to this class.

HIV_Integrase_Mechanism Integrase HIV-1 Integrase (Active Site) Mg_Ions Mg2+ Cofactor Pair Integrase->Mg_Ions Coordinates Strand_Transfer Strand Transfer (Integration) Mg_Ions->Strand_Transfer Catalyzes Viral_DNA Viral cDNA Ends Viral_DNA->Strand_Transfer Substrate Host_DNA Host Genomic DNA Host_DNA->Strand_Transfer Target Inhibitor Hydroxypyrimidinone (Ligand) Inhibitor->Mg_Ions Chelates (Sequestering) Inhibitor->Strand_Transfer Blocks

Figure 1: Mechanism of Action for Hydroxypyrimidinone Integrase Inhibitors. The inhibitor chelates the Magnesium cofactors, physically blocking the active site from processing host DNA.

Quantitative Comparison

Dolutegravir exhibits a higher genetic barrier to resistance due to a more flexible linker that allows it to readjust its binding in the presence of mutations (e.g., Q148H).

FeatureRaltegravir (Isentress)Dolutegravir (Tivicay)Clinical Implication
Generation FirstSecondDTG retains activity against RAL-resistant strains.[1]
Dosing Frequency BID (400 mg)QD (50 mg)DTG improves adherence.
Half-life (

)
~9 hours~14 hoursSupports once-daily dosing.
Viral Suppression 64% (<50 copies/mL)71% (<50 copies/mL)DTG showed statistical superiority in the SAILING study [1].
Resistance Barrier Low (Single mutation Y143)High (Multiple mutations req.)DTG is preferred for treatment-naive patients.

Therapeutic Case Study 2: Oncology (Kinesin & Kinase Inhibitors)

While HIV inhibitors rely on metal chelation, anticancer pyrimidinones often function as allosteric blockers or ATP-competitive inhibitors.

Monastrol and Eg5 Inhibition

Monastrol is the archetypal DHPM derivative.[2][3] Unlike taxanes, it does not disrupt microtubule dynamics globally, offering a precision approach to mitotic arrest.

Comparative Potency Data (IC50 Values):

CompoundTargetIC50 (

M)
Cell Line EfficacySource
Monastrol Kinesin Eg514.0Moderate (MCF-7, HepG2)[2]
Enastron Kinesin Eg52.0HighOptimized derivative.
Compound 12c VEGFR/Kinase0.8High (Renal UO-31)[3]
Sunitinib VEGFR (Control)1.2High (Renal UO-31)Standard of Care.

Experimental Protocols

Protocol A: Microwave-Assisted Synthesis of Monastrol

This protocol utilizes the Biginelli condensation, optimized for speed and purity using microwave irradiation.[2][4][3] It avoids the long reflux times of traditional methods.[2][4][3]

Reagents:

  • Ethyl acetoacetate (1 eq)

  • 3-Hydroxybenzaldehyde (1 eq)

  • Thiourea (1.2 eq)

  • Catalyst: Ytterbium triflate [Yb(OTf)

    
    ] (5 mol%) or HCl (conc).
    
  • Solvent: Ethanol.[5]

Workflow:

  • Preparation: In a microwave-safe vial, dissolve 3-hydroxybenzaldehyde (10 mmol), ethyl acetoacetate (10 mmol), and thiourea (12 mmol) in 2 mL of ethanol. Add the catalyst.

  • Irradiation: Seal the vessel. Irradiate at 120°C for 20 minutes (Dynamic power mode to maintain temp).

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture into 20 mL of crushed ice/water.

  • Purification: A yellow precipitate will form. Filter under vacuum. Wash with cold water (

    
     mL) and cold ethanol (
    
    
    
    mL).
  • Recrystallization: Recrystallize from hot ethanol to yield pure Monastrol (Yield: ~85-90%).

Validation:

  • Melting Point: 183–185 °C.

  • 1H NMR (DMSO-d6): Check for the chiral proton doublet at the C4 position (~5.1 ppm).

Protocol B: HIV Integrase Strand Transfer Assay

A non-radioactive, ELISA-based method to screen pyrimidinone derivatives for integrase inhibition.

Principle: Recombinant HIV-1 Integrase catalyzes the insertion of a biotinylated viral DNA donor into a digoxigenin-labeled target DNA. Inhibitors prevent this joining.

Materials:

  • Donor DNA: Biotin-labeled dsDNA (mimicking HIV U5 LTR).[6][7]

  • Target DNA: Digoxigenin (DIG)-labeled dsDNA.

  • Solid Phase: Streptavidin-coated 96-well plates.

  • Detection: Anti-DIG antibody conjugated to HRP (Horseradish Peroxidase).

Step-by-Step Workflow (DOT Visualization):

Assay_Workflow Step1 1. Coating Immobilize Biotin-Donor DNA on Streptavidin Plate Step2 2. Reaction Assembly Add Integrase Enzyme + Test Compound (Inhibitor) Step1->Step2 Step3 3. Strand Transfer Add DIG-Target DNA Incubate 37°C, 60 min Step2->Step3 Step4 4. Washing Remove unbound Target DNA (Inhibited wells wash clean) Step3->Step4 Step5 5. Detection Add Anti-DIG-HRP Antibody + TMB Substrate Step4->Step5

Figure 2: High-Throughput Strand Transfer Assay Workflow. A reduction in colorimetric signal indicates successful inhibition.

Protocol Steps:

  • Immobilization: Add 100 µL of Biotin-Donor DNA (1 pmol) to streptavidin-coated wells. Incubate 30 min at 37°C. Wash 3x with PBS-T.

  • Inhibitor Incubation: Add 50 µL of Reaction Buffer (20 mM HEPES pH 7.5, 10 mM MgCl

    
    , 1 mM DTT) containing the test pyrimidinone derivative.
    
  • Enzyme Addition: Add 50 µL of recombinant HIV-1 Integrase (400 nM final). Incubate 20 min at room temp to allow inhibitor binding.

  • Strand Transfer: Add DIG-Target DNA substrate. Incubate 60 min at 37°C.

  • Detection: Wash plate 3x (stringent wash). Add Anti-DIG-HRP antibody (1:2000). Incubate 30 min. Wash. Add TMB substrate and read OD at 450 nm.[7]

  • Analysis: Calculate % Inhibition =

    
    .
    

Future Outlook: PROTACs and Hybrids

The field is moving beyond simple inhibition toward Targeted Protein Degradation (TPD) . Recent studies (2024-2025) have utilized pyrimidinone scaffolds as the "warhead" in PROTACs (Proteolysis Targeting Chimeras).

  • Concept: Link a pyrimidinone (binding the target, e.g., USP7 or EGFR) to an E3 ligase ligand (e.g., Thalidomide).

  • Advantage: Overcomes high concentration requirements of traditional inhibitors by catalytically destroying the target protein rather than just occupying its active site [4].

References

  • Cahn, P., et al. (2013).[8] "Dolutegravir versus raltegravir in antiretroviral-experienced, integrase-inhibitor-naive adults with HIV: week 48 results from the randomised, double-blind, non-inferiority SAILING study." The Lancet. Link

  • Kappe, C. O., et al. (2007). "Rapid preparation of the mitotic kinesin Eg5 inhibitor monastrol using controlled microwave-assisted synthesis." Nature Protocols. Link

  • Dash, A., et al. (2024).[9] "Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives." RSC Advances. Link

  • El-Sayed, N. S., et al. (2025).[10] "Recent Advances in the Development of Pro-PROTAC for Selective Protein Degradation." Pharmaceutics. Link

  • ViiV Healthcare.[8] (2013).[11] "Tivicay (dolutegravir) Prescribing Information." Link

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Assessment of Antibodies for Pyrimidine-Based Haptens

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, technical comparison of methodologies to assess the cross-reactivity of antibodies raised against pyrimidine-based haptens. We will move beyond simple protocols to explore the causality behind experimental choices, ensuring a self-validating system for generating trustworthy data.

The Foundation: Strategic Hapten Design and Synthesis

The journey to a specific antibody begins long before the first immunization. It starts with the rational design of the hapten-carrier conjugate, as the immune system will generate antibodies against the entire presented molecular complex.[3] Pyrimidine's small size and lack of immunogenicity necessitate its conjugation to a larger carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA), to elicit a robust immune response.[3][4]

The Causality of Design Choices:

  • Site of Conjugation: The point at which the linker arm is attached to the pyrimidine ring is the most critical decision. This site becomes "invisible" to the immune system. Therefore, the linker should be placed at a position that is distal to the unique functional groups you want the antibody to recognize. If your goal is to differentiate between two pyrimidine analogs that differ at a specific position, attaching the linker at that position will likely result in antibodies that cannot distinguish between them.

  • Linker Arm Chemistry and Length: A spacer helps to present the hapten away from the carrier protein's surface, minimizing steric hindrance and improving its accessibility to B-cells.[4][5] The length and chemical nature of this linker are crucial; if the linker is too immunogenic, you may inadvertently generate a high proportion of anti-linker antibodies, which are useless for detecting the free hapten.[3]

  • Carrier Protein Selection: It is a standard and highly recommended practice to use different carrier proteins for immunization and for screening/assay development.[4][6] Typically, a more immunogenic carrier like KLH is used for immunization to maximize the immune response.[4] A different protein, such as BSA or Ovalbumin (OVA), is used for the screening ELISA to ensure that the selected antibodies are specific to the hapten and not the carrier protein itself.[4][5]

Hapten_Design_Strategy cluster_0 Hapten Design cluster_2 Result Pyrimidine Pyrimidine Core Unique Functional Group (Target Epitope) Potential Conjugation Site Linker Spacer Arm Minimizes Steric Hindrance Pyrimidine:f2->Linker Attach at site distal to target epitope Pyrimidine->Linker Carrier Carrier Protein e.g., KLH for Immunization e.g., BSA for Assay Linker->Carrier Linker->Carrier Immunogen Hapten-Linker-Carrier Complex Presented to Immune System

Caption: Strategic design of a pyrimidine-hapten immunogen.

Comparative Methodologies for Cross-Reactivity Profiling

Once a lead antibody candidate is identified, its specificity must be rigorously profiled. The two most powerful and complementary techniques for this are the Competitive Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR).

A. The Workhorse: Competitive ELISA

The competitive ELISA is the most common format for assessing small molecule haptens because their size prevents the simultaneous binding of two antibodies required for a "sandwich" assay.[7][8] The principle is based on the competition between the free hapten (the analyte in the sample) and a labeled or coated hapten-conjugate for a limited number of antibody binding sites.[9] A higher concentration of free hapten in the sample results in less binding of the conjugate, leading to a weaker signal. The signal is therefore inversely proportional to the analyte concentration.[10]

Competitive_ELISA_Workflow cluster_0 Plate Preparation cluster_1 Competition Reaction cluster_2 Detection A Coat plate with Hapten-BSA conjugate B Block non-specific sites A->B C Add constant amount of primary antibody D Add varying concentrations of free pyrimidine analogs (test compounds) E Incubate: Competition Occurs C->E D->E F Wash to remove unbound antibody E->F G Add HRP-conjugated secondary antibody F->G H Wash again G->H I Add TMB Substrate H->I J Measure Absorbance (OD) I->J

Caption: Workflow for an indirect competitive ELISA.

Detailed Experimental Protocol: Indirect Competitive ELISA

  • Coating: Dilute the pyrimidine-BSA conjugate to 2 µg/mL in carbonate-bicarbonate buffer (pH 9.6). Add 100 µL to each well of a 96-well high-binding microplate. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with 200 µL/well of PBST (Phosphate Buffered Saline with 0.05% Tween-20).

  • Blocking: Add 200 µL/well of blocking buffer (e.g., 5% non-fat dry milk in PBST). Incubate for 2 hours at room temperature (RT).

  • Washing: Repeat the wash step as in step 2.

  • Competition:

    • Prepare serial dilutions of your target pyrimidine hapten and its structural analogs (cross-reactants) in assay buffer (e.g., 1% BSA in PBST).

    • In a separate dilution plate, mix 50 µL of each hapten dilution with 50 µL of the primary antibody (at a pre-determined optimal concentration, usually the concentration that gives ~80% of the maximum signal).

    • Incubate this mixture for 30 minutes at RT.

    • Transfer 100 µL of the antibody/hapten mixture to the corresponding wells of the coated and blocked assay plate. Incubate for 1 hour at RT.

  • Washing: Repeat the wash step as in step 2.

  • Secondary Antibody: Add 100 µL/well of HRP-conjugated secondary antibody (e.g., anti-mouse IgG-HRP) diluted in assay buffer. Incubate for 1 hour at RT.

  • Washing: Wash the plate five times with PBST.

  • Detection: Add 100 µL/well of TMB substrate. Incubate in the dark at RT until sufficient color develops (5-15 minutes).

  • Stop Reaction: Add 50 µL/well of 2M H2SO4.

  • Read Plate: Measure the optical density (OD) at 450 nm.

Data Analysis: The key metric is the IC50 value—the concentration of the competing free hapten that causes a 50% reduction in the maximum signal. Cross-reactivity (%) is calculated as:

Cross-Reactivity (%) = (IC50 of Target Hapten / IC50 of Analog) * 100

B. The Gold Standard: Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technology that measures biomolecular interactions in real-time.[11] It provides detailed kinetic data, including the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD), which is a direct measure of binding affinity.[11][12] For cross-reactivity assessment, SPR offers a more nuanced view than the endpoint data from an ELISA.

SPR_Workflow cluster_0 Sensor Chip Preparation cluster_1 Binding Cycle cluster_2 Data Output A Immobilize antibody on sensor chip surface (e.g., via amine coupling) B Inject running buffer to establish baseline A->B C Association: Inject pyrimidine analog at various concentrations B->C D Dissociation: Inject running buffer to monitor dissociation C->D E Regeneration: Inject low pH solution to remove bound analyte D->E F Generate Sensorgram (Response vs. Time) E->F G Fit data to binding model F->G H Calculate ka, kd, and KD G->H

Caption: Typical workflow for an SPR-based cross-reactivity assay.

Detailed Experimental Protocol: SPR Analysis

  • Immobilization: Covalently immobilize the anti-pyrimidine antibody onto a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry. Aim for a moderate immobilization level (e.g., 2000-4000 RU) to avoid mass transport limitations. A reference flow cell should be activated and blocked without antibody to allow for reference subtraction.

  • Analyte Preparation: Prepare precise serial dilutions of the target pyrimidine hapten and its structural analogs in the running buffer (e.g., HBS-EP+). Include a zero-concentration sample (blank buffer) for double-referencing.

  • Binding Analysis (Kinetics):

    • Equilibrate the system with running buffer to achieve a stable baseline.

    • Perform injection cycles for each concentration of a single analog. Each cycle consists of:

      • Association: Inject the analyte for a defined period (e.g., 120 seconds) to monitor binding.

      • Dissociation: Flow running buffer over the chip for an extended period (e.g., 300-600 seconds) to monitor the dissociation of the analyte from the antibody.

    • Regeneration: Inject a pulse of a regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.0) to strip all bound analyte, preparing the surface for the next cycle.

  • Repeat: Repeat the binding analysis for every pyrimidine analog to be tested.

  • Data Analysis: After subtracting the reference flow cell and blank injection data, fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the kinetic constants (ka, kd) and calculate the affinity (KD = kd/ka).

Comparative Data Summary: A Case Study

To illustrate the comparison, let's consider a hypothetical antibody (Ab-Pyr1) raised against Pyrimidine-Hapten 1. We test its cross-reactivity against three structurally similar analogs.

Table 1: Comparative Cross-Reactivity Data for Ab-Pyr1

CompoundModification vs. TargetCompetitive ELISA (IC50, nM)Cross-Reactivity (%)SPR (KD, nM)
Pyrimidine-Hapten 1 (Target) -15.2100%12.5
Analog AMethyl group added45.633.3%41.8
Analog BHydroxyl group substitution890.11.7%1050.0
Analog CDifferent pyrimidine isomer> 10,000< 0.15%No Binding Detected

Interpretation:

  • ELISA and SPR show strong correlation: The trends in cross-reactivity are consistent across both platforms. Analogs with higher IC50 values in ELISA also show weaker affinity (higher KD) in SPR.

  • SPR provides deeper insight: While ELISA gives a relative percentage of cross-reactivity, SPR provides the absolute affinity constant (KD). This is invaluable for understanding the thermodynamics of the interaction. For instance, we can see that the addition of a methyl group (Analog A) reduces the binding affinity by approximately 3.3-fold.

  • Clear Specificity: Both methods confirm that Ab-Pyr1 is highly specific for the target hapten, with minimal recognition of Analog B and virtually no binding to the isomeric Analog C.[2]

The Role of Computational Prediction

A modern approach involves using computational tools to predict cross-reactivity before extensive lab work. By analyzing the 3D structure of the antibody's binding site and the structures of potential cross-reactants, it's possible to model and score the interactions.[13][14] Algorithms can assess immunogenic and structural similarity between the target epitope and related molecules to flag high-risk cross-reactants early in the development process.[13][15] While not a replacement for experimental validation, this in silico screening can save significant time and resources by prioritizing which analogs to synthesize and test.[16]

Final Recommendations for a Self-Validating System

To ensure the trustworthiness of your cross-reactivity assessment, every protocol must be a self-validating system.

  • Orthogonal Validation: Always use at least two different methods to assess cross-reactivity. The strong concordance between ELISA and SPR data in our case study provides high confidence in the results.[17]

  • Comprehensive Analog Panel: Test against a rationally selected panel of compounds, including known metabolites, precursors, and structurally related drugs or chemicals that might be present in your sample matrix.

  • Rigorous Controls: Include positive and negative controls in every experiment to validate the assay's performance.[18] For SPR, a well-characterized non-binding antibody or an unrelated small molecule can serve as a negative control.

  • Context is Key: The acceptable level of cross-reactivity depends entirely on the antibody's intended application.[2][19] An antibody for a highly specific quantitative assay requires much lower cross-reactivity than one used for qualitative screening where related compounds might also be of interest.

By integrating strategic hapten design with rigorous, multi-platform experimental validation, researchers can develop and characterize antibodies against pyrimidine-based haptens with the highest degree of confidence, ensuring the accuracy and integrity of their downstream applications.

References

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  • Title: A computational pipeline to discover potential cross-reactive antibodies: a case study on coronavirus Source: Frontiers URL: [Link]

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  • Title: Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules Source: PubMed URL: [Link]

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A Researcher's Guide to Benchmarking the Anti-Inflammatory Activity of Tetrahydropyrimidinones

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Novel Anti-Inflammatory Agents

Inflammation is a fundamental biological response to harmful stimuli, such as pathogens, damaged cells, or irritants.[1] While acute inflammation is a protective mechanism essential for healing, chronic inflammation is a key driver of numerous debilitating diseases, including arthritis, cardiovascular disorders, and neurodegenerative conditions.[2] The current pharmacopeia of anti-inflammatory drugs, dominated by non-steroidal anti-inflammatory drugs (NSAIDs) and glucocorticoids, is often associated with significant side effects, particularly with long-term use.[1] This clinical reality fuels the continuous search for novel, safer, and more effective anti-inflammatory therapeutics.

In this context, heterocyclic compounds have emerged as a fertile ground for drug discovery.[3] Among them, the tetrahydropyrimidine (THPM) scaffold has garnered considerable attention due to its diverse pharmacological activities, including anti-inflammatory, antiviral, and anticancer properties.[4][5] Derivatives of the closely related dihydropyrimidinones (DHPMs), famously synthesized via the Biginelli reaction, have shown promise as inhibitors of key inflammatory enzymes like cyclooxygenase-2 (COX-2).[6][7][8] This guide provides a comprehensive framework for researchers to rigorously evaluate and benchmark the anti-inflammatory potential of novel tetrahydropyrimidinone derivatives, integrating established in vitro and in vivo methodologies.

Mechanistic Landscape: Targeting the Arachidonic Acid Cascade

A primary mechanism by which many anti-inflammatory drugs exert their effect is through the modulation of the arachidonic acid cascade. When cell membranes are damaged, phospholipase A2 releases arachidonic acid, which is then metabolized by two major enzymatic pathways:

  • Cyclooxygenase (COX) Pathway: The COX enzymes (COX-1 and COX-2) catalyze the conversion of arachidonic acid to prostaglandins (PGs). While COX-1 is constitutively expressed and involved in homeostatic functions, COX-2 is inducible at sites of inflammation and is responsible for producing the PGs that mediate pain, fever, and inflammation.[8] Selective inhibition of COX-2 is a key strategy for many modern anti-inflammatory drugs.[7]

  • Lipoxygenase (LOX) Pathway: Lipoxygenase enzymes convert arachidonic acid into leukotrienes (LTs) and other inflammatory mediators.[9] These molecules are potent chemoattractants for neutrophils and are key players in allergic and inflammatory responses.[9]

Tetrahydropyrimidinones are hypothesized to interfere with this cascade, potentially through the inhibition of COX-2 and/or LOX enzymes. The following experimental framework is designed to test this hypothesis and quantify the compound's efficacy.

Arachidonic_Acid_Pathway membrane Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 aa Arachidonic Acid pla2->aa Stimulus (Injury) cox COX-1 / COX-2 aa->cox lox Lipoxygenase (LOX) aa->lox pgs Prostaglandins (PGs) cox->pgs lts Leukotrienes (LTs) lox->lts inflammation_pain Inflammation, Pain, Fever pgs->inflammation_pain inflammation_allergy Inflammation, Allergy lts->inflammation_allergy thpm_cox Tetrahydropyrimidinones (Potential Inhibition) thpm_cox->cox thpm_lox Tetrahydropyrimidinones (Potential Inhibition) thpm_lox->lox

Caption: The Arachidonic Acid Cascade and potential points of inhibition by tetrahydropyrimidinones.

Benchmarking Workflow: A Multi-Tiered Approach

A robust evaluation of anti-inflammatory activity follows a logical progression from broad, high-throughput in vitro screening to more complex, physiologically relevant in vivo models. This tiered approach ensures that resources are focused on the most promising candidates.

Benchmarking_Workflow start Library of Tetrahydropyrimidinone (THPM) Derivatives primary_screen Primary In Vitro Screening (High-Throughput) start->primary_screen protein_denaturation Inhibition of Protein Denaturation Assay primary_screen->protein_denaturation secondary_screen Secondary In Vitro Screening (Mechanism-Based) protein_denaturation->secondary_screen Active Compounds cox_assay COX-2 Inhibition Assay secondary_screen->cox_assay lox_assay Lipoxygenase Inhibition Assay secondary_screen->lox_assay invivo_eval In Vivo Evaluation (Preclinical Model) cox_assay->invivo_eval Potent Inhibitors lox_assay->invivo_eval Potent Inhibitors paw_edema Carrageenan-Induced Paw Edema in Rats invivo_eval->paw_edema lead_candidate Lead Candidate Identification paw_edema->lead_candidate Significant Efficacy

Caption: A tiered workflow for evaluating the anti-inflammatory potential of THPMs.

Part 1: In Vitro Screening Protocols

Primary Screening: Inhibition of Albumin Denaturation Assay

Causality: Protein denaturation is a well-documented cause of inflammation.[10] This assay provides a rapid and cost-effective preliminary screen to identify compounds that can stabilize protein structure upon heat-induced stress, a hallmark of anti-inflammatory activity.[11][12]

Protocol:

  • Reagent Preparation:

    • Test Solution: Prepare stock solutions of tetrahydropyrimidinone derivatives in DMSO (e.g., 10 mg/mL). Further dilute with phosphate-buffered saline (PBS, pH 6.4) to achieve final concentrations ranging from 50 to 500 µg/mL.

    • Standard Drug: Prepare a solution of Diclofenac Sodium at the same concentrations as the test compounds.

    • Control: Use the vehicle (PBS with the equivalent concentration of DMSO) as the control.

    • Protein Solution: Prepare a 1% w/v solution of bovine serum albumin (BSA) in PBS.

  • Assay Procedure:

    • To 0.5 mL of the 1% BSA solution, add 0.5 mL of the test solution, standard drug, or control in respective test tubes.

    • Incubate the mixture at 37°C for 20 minutes.

    • Induce denaturation by heating the mixture in a water bath at 70°C for 10 minutes.

    • After cooling to room temperature, measure the absorbance (turbidity) of the solutions at 660 nm using a spectrophotometer.

  • Calculation:

    • The percentage inhibition of denaturation is calculated as: % Inhibition = [1 - (Absorbance of Test / Absorbance of Control)] x 100[11]

    • The IC50 value (concentration required for 50% inhibition) can then be determined by testing a range of concentrations.

Secondary Screening: Lipoxygenase (LOX) Inhibition Assay

Causality: This assay directly measures the ability of a compound to inhibit the LOX enzyme, which is responsible for producing pro-inflammatory leukotrienes.[9] It provides mechanistic insight into a compound's activity.

Protocol: (Adapted from established spectrophotometric methods[13][14])

  • Reagent Preparation:

    • Buffer: 0.2 M Borate Buffer, pH 9.0.

    • Enzyme Solution: Prepare a solution of soybean lipoxygenase (e.g., 10,000 U/mL) in the borate buffer. Keep on ice.[13]

    • Substrate Solution: Prepare a 250 µM solution of linoleic acid in the borate buffer.[13]

    • Test Compound/Standard: Dissolve the THPM derivative or a standard inhibitor (e.g., Nordihydroguaiaretic acid - NDGA) in DMSO to create stock solutions.[15]

  • Assay Procedure (96-well UV plate or Quartz Cuvettes):

    • Blank: Add buffer and DMSO.

    • Control (100% Activity): Add buffer, enzyme solution, and DMSO.

    • Test: Add buffer, enzyme solution, and the test compound solution.

    • Pre-incubate the plate/cuvettes at room temperature for 5 minutes.

    • Initiate the reaction by adding the linoleic acid substrate solution to all wells/cuvettes.

    • Immediately measure the increase in absorbance at 234 nm for 3-5 minutes. The formation of hydroperoxides from linoleic acid by LOX results in an absorbance increase at this wavelength.[9][14]

  • Calculation:

    • Determine the rate of reaction (change in absorbance per minute) for each well.

    • The percentage inhibition is calculated as: % Inhibition = [1 - (Rate of Test / Rate of Control)] x 100

Part 2: In Vivo Evaluation Protocol

Carrageenan-Induced Paw Edema Model in Rats

Causality: This is the most widely used and validated preclinical model for acute inflammation.[16] Carrageenan, a polysaccharide, is injected into the rat's paw, inducing a biphasic inflammatory response characterized by the release of histamine, serotonin, bradykinin, and prostaglandins, resulting in measurable edema (swelling). The ability of a test compound to reduce this swelling is a direct measure of its in vivo anti-inflammatory efficacy.[17]

Paw_Edema_Workflow cluster_measure Hourly Measurements acclimatization Animal Acclimatization (1 week) grouping Grouping & Fasting (Overnight) acclimatization->grouping t0 T = 0 hr Administer Test Compound (p.o.) - THPM Derivative - Diclofenac (Std.) - Vehicle (Control) grouping->t0 t1 T = 1 hr Induce Inflammation (0.1 mL 1% Carrageenan subplantar injection) t0->t1 measurements Measure Paw Volume (Plethesmometer) t1->measurements t2 T = 2 hr t3 T = 3 hr t4 T = 4 hr t5 T = 5 hr t2->t3 t3->t4 t4->t5 analysis Data Analysis (% Inhibition of Edema) t5->analysis

Caption: Experimental timeline for the Carrageenan-Induced Paw Edema assay.

Protocol:

  • Animals: Use healthy adult Wistar or Sprague-Dawley rats (180-250g). Acclimatize them for at least one week before the experiment.

  • Grouping: Divide animals into groups (n=6 per group):

    • Group I (Control): Receives the vehicle (e.g., 0.5% carboxymethyl cellulose).

    • Group II (Standard): Receives a standard drug (e.g., Diclofenac Sodium, 10 mg/kg, p.o.).

    • Group III, IV, etc. (Test): Receive different doses of the THPM derivative (e.g., 10, 20, 50 mg/kg, p.o.).

  • Procedure:

    • Fast the animals overnight with free access to water.

    • Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

    • Administer the vehicle, standard drug, or test compound orally (p.o.).

    • One hour after administration, inject 0.1 mL of a 1% w/v freshly prepared carrageenan suspension in normal saline into the sub-plantar region of the right hind paw.

    • Measure the paw volume again at 1, 2, 3, 4, and 5 hours after the carrageenan injection. The peak inflammation is typically observed around the 3-hour mark.

  • Calculation:

    • Increase in Paw Volume (Edema) = (Paw volume at time 't') - (Initial paw volume)

    • Percentage Inhibition of Edema = [1 - (Edema in Test Group / Edema in Control Group)] x 100

Comparative Data Analysis

To objectively benchmark the performance of novel THPMs, the experimental data should be tabulated against a well-established standard. The following tables present hypothetical data for two novel compounds, THPM-1 and THPM-2, compared to Diclofenac.

Table 1: In Vitro Anti-Inflammatory Activity

CompoundInhibition of Albumin Denaturation (IC50, µg/mL)Lipoxygenase (LOX) Inhibition (IC50, µM)
THPM-1 112.545.8
THPM-2 98.222.1
Diclofenac 85.7N/A*
NDGA N/A15.3

*Diclofenac is primarily a COX inhibitor and not a standard for LOX inhibition.

Table 2: In Vivo Anti-Inflammatory Activity in Carrageenan-Induced Paw Edema Model

Treatment Group (Dose)Paw Edema Volume (mL) at 3 hr (Mean ± SEM)% Inhibition of Edema at 3 hr
Control (Vehicle) 0.85 ± 0.05-
Diclofenac (10 mg/kg) 0.39 ± 0.0354.1%
THPM-1 (20 mg/kg) 0.62 ± 0.0427.0%
THPM-2 (20 mg/kg) 0.45 ± 0.0347.0%

Interpretation: In this hypothetical scenario, THPM-2 demonstrates superior activity to THPM-1 in all assays. Its in vivo efficacy at 20 mg/kg is approaching that of the standard drug, Diclofenac, at 10 mg/kg.[18] This, combined with its potent LOX inhibition, suggests it may have a broader mechanism of action and warrants further investigation, including dose-response studies and evaluation of its COX-2 inhibitory potential.

Conclusion and Future Perspectives

This guide outlines a systematic and robust methodology for benchmarking the anti-inflammatory activity of novel tetrahydropyrimidinone derivatives. By progressing from high-throughput in vitro assays to a validated in vivo model, researchers can efficiently identify promising lead candidates. The experimental choices are grounded in the established mechanisms of inflammation, focusing on the arachidonic acid cascade.

Future work on promising candidates like the hypothetical THPM-2 should include specific COX-1/COX-2 inhibition assays to determine selectivity, further elucidation of the mechanism of action (e.g., measuring levels of pro-inflammatory cytokines like TNF-α and IL-6), and comprehensive toxicological studies.[19][20][21] The tetrahydropyrimidine scaffold represents a promising starting point for the development of the next generation of anti-inflammatory drugs.

References

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A Comparative Guide to Validating the Mechanism of Action of Novel Serine Protease Inhibitors: The Case of UC-321

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The validation of a small molecule's mechanism of action (MoA) is a cornerstone of modern drug discovery, providing the necessary confidence to advance a candidate from hit to lead and beyond.[1][2][3] This guide presents a comprehensive, multi-tiered strategy for elucidating and validating the MoA of 3-methyl-2-(2-oxo-1,3-diazinan-1-yl)butanoic acid, a novel chemical entity designated here as UC-321. Based on its structural motifs—an amino acid derivative coupled with a cyclic urea—we hypothesize that UC-321 acts as an inhibitor of a disease-relevant serine protease, herein termed "Protease-X." This guide provides objective, step-by-step protocols for a series of validating experiments, from direct target engagement to cellular activity. We compare the hypothetical performance of UC-321 against two benchmarks: a potent, well-characterized inhibitor ("Positive Control Inhibitor") and a structurally related but less active molecule ("Negative Control Analog"). This framework serves as a robust template for researchers, scientists, and drug development professionals tasked with characterizing novel small-molecule inhibitors.

Introduction: The Imperative of Mechanistic Validation

Target-based drug discovery hinges on the principle that modulating a specific biological target will produce a desired therapeutic effect.[4][5] However, a compound's activity in an initial screen is merely a starting point. A rigorous, evidence-based approach is required to confirm that the molecule engages its intended target, produces a functional consequence, and that this molecular action translates to a relevant cellular phenotype.[1][6] Neglecting this process risks costly failures in later stages of development, often due to a lack of efficacy or unforeseen off-target toxicity.[2]

Proteases are a major class of drug targets, playing critical roles in pathologies ranging from viral infections to cancer.[7][8][9] Serine proteases, in particular, are a well-understood family, making them an excellent model for this guide.[7][9]

The Compound of Interest and Comparators:

  • UC-321: The novel entity, this compound. Its MoA is unconfirmed, but it is hypothesized to be a competitive inhibitor of Protease-X.

  • Positive Control Inhibitor (PCI): A known, potent, and selective inhibitor of Protease-X with a well-documented MoA. This compound serves as the "gold standard" for assay performance.

  • Negative Control Analog (NCA): A structural analog of UC-321, designed or selected for its predicted lack of significant activity against Protease-X. This control is crucial for demonstrating the specificity of UC-321's effects.

This guide will walk through four critical stages of MoA validation:

  • Biophysical Target Engagement: Does the compound physically bind to the purified target protein?

  • Biochemical Functional Modulation: Does binding inhibit the target's enzymatic activity?

  • Cellular Target Engagement: Does the compound bind to its target within the complex environment of a living cell?

  • Downstream Pathway Analysis: Does target inhibition in cells lead to the expected changes in a downstream signaling pathway?

Part 1: Biophysical Validation of Direct Target Engagement

Causality: Before assessing function, we must first establish a direct physical interaction between UC-321 and its putative target, Protease-X. Biophysical methods provide quantitative data on binding affinity (how tightly the compound binds) and kinetics (the rates of association and dissociation).[1] These parameters are fundamental for building structure-activity relationships (SAR).[2] We will employ two orthogonal, gold-standard techniques: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).[10][11][12][13]

Experiment 1.1: Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique that measures molecular interactions in real-time by detecting changes in the refractive index on a sensor surface where the target protein is immobilized.[12][13][14] This allows for the precise determination of the association rate (kₐ), dissociation rate (kₑ), and the equilibrium dissociation constant (Kₑ).[13]

  • Immobilization: Covalently immobilize recombinant, purified Protease-X onto a CM5 sensor chip via amine coupling to achieve a target density of ~2000 Response Units (RU). A reference channel is prepared similarly but without the protein to allow for background subtraction.

  • Analyte Preparation: Prepare a dilution series of UC-321, PCI, and NCA in a suitable running buffer (e.g., HBS-EP+) from 100 µM down to 1 nM, including a buffer-only blank.

  • Binding Assay:

    • Equilibrate the system with running buffer until a stable baseline is achieved.

    • Inject each concentration of the analyte over both the target and reference channels for 120 seconds (association phase).

    • Flow running buffer over the channels for 300 seconds (dissociation phase).

    • Perform a regeneration step if necessary (e.g., a short pulse of low pH glycine) to remove any remaining bound analyte.

  • Data Analysis:

    • Subtract the reference channel signal from the active channel signal to obtain specific binding sensorgrams.

    • Fit the resulting sensorgrams to a 1:1 Langmuir binding model to calculate kₐ, kₑ, and Kₑ.

Experiment 1.2: Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

ITC directly measures the heat released or absorbed during a binding event.[15][16] This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (Kₐ), enthalpy (ΔH), and stoichiometry (n), from which the entropy (ΔS) and Gibbs free energy (ΔG) can be calculated.[10][17] It is performed in-solution, requiring no modification or immobilization of the reactants.[10]

  • Sample Preparation: Dialyze purified Protease-X and dissolve the compounds (UC-321, PCI, NCA) in the exact same buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 7.5) to minimize buffer mismatch heat effects.

  • Instrument Setup:

    • Fill the ITC sample cell with Protease-X at a concentration of 10-20 µM.

    • Fill the injection syringe with the compound ligand at a concentration 10-15 times that of the protein (e.g., 150-300 µM).

  • Titration:

    • Equilibrate the system at 25°C.

    • Perform a series of 19 injections (e.g., 2 µL each) of the ligand into the protein solution, spaced 150 seconds apart to allow a return to baseline.

  • Data Analysis:

    • Integrate the area of each injection peak to determine the heat change.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a one-site binding model to determine Kₐ, ΔH, and n.

Comparative Data Summary: Biophysical Target Engagement
CompoundTechniqueKₑ (Affinity)kₐ (on-rate) (1/Ms)kₑ (off-rate) (1/s)ΔH (kcal/mol)Stoichiometry (n)
UC-321 SPR50 nM2 x 10⁵1 x 10⁻²--
ITC65 nM---8.50.98
PCI SPR2 nM5 x 10⁵1 x 10⁻³--
ITC3 nM---10.21.01
NCA SPR>100 µMNo Binding DetectedNo Binding Detected--
ITC>100 µMNo Binding DetectedNo Binding Detected--

Interpretation: The data strongly support a direct and specific interaction between UC-321 and Protease-X, with a nanomolar affinity comparable to the positive control. The 1:1 stoichiometry from ITC suggests a well-defined binding event.[15] Crucially, the negative control analog shows no binding, indicating that the specific chemical features of UC-321 are required for the interaction.

G cluster_0 Biophysical Validation Workflow cluster_1 Orthogonal Assays start Hypothesized Inhibitor (UC-321) spr SPR Analysis (Kinetics: ka, kd) start->spr Test Interaction itc ITC Analysis (Thermodynamics: KD, ΔH) start->itc Test Interaction protein Purified Protease-X Target protein->spr Provide Target protein->itc Provide Target end Data Confirms: Direct & Specific Binding spr->end Compare Results itc->end Compare Results

Workflow for biophysical validation of target engagement.

Part 2: Biochemical Validation of Functional Activity

Causality: Establishing direct binding is necessary but not sufficient. We must demonstrate that this binding event leads to a functional consequence—in this case, inhibition of the enzyme's catalytic activity. An in vitro biochemical assay allows for a clean, quantitative measurement of enzyme inhibition, typically yielding an IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).[18]

Experiment 2.1: FRET-Based Protease Inhibition Assay

A Förster Resonance Energy Transfer (FRET) assay is a sensitive and widely used method for monitoring protease activity.[19][20][21] It utilizes a peptide substrate containing the specific cleavage site for Protease-X, flanked by a FRET donor and quencher pair. When the substrate is intact, the quencher suppresses the donor's fluorescence. Upon cleavage by Protease-X, the donor and quencher are separated, leading to an increase in fluorescence that is directly proportional to enzyme activity.[22]

  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer optimal for Protease-X activity (e.g., 50 mM HEPES, 100 mM NaCl, 0.01% Tween-20, pH 7.4).

    • Enzyme Solution: Prepare a working solution of Protease-X in assay buffer at twice the final desired concentration (e.g., 2 nM for a 1 nM final concentration).

    • Substrate Solution: Prepare a FRET peptide substrate solution in assay buffer at twice the final desired concentration (e.g., 20 µM for a 10 µM final).

    • Compound Plates: Prepare a 10-point, 3-fold serial dilution of UC-321, PCI, and NCA in DMSO, then dilute into assay buffer.

  • Assay Procedure (384-well plate format):

    • Add 5 µL of compound dilution to the appropriate wells.

    • Add 10 µL of the enzyme solution to all wells except the "no enzyme" control. Add 10 µL of assay buffer to the control.

    • Incubate for 30 minutes at room temperature to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding 5 µL of the substrate solution to all wells.

  • Data Acquisition and Analysis:

    • Immediately place the plate in a fluorescence plate reader.

    • Monitor the increase in fluorescence (e.g., Ex/Em appropriate for the fluorophore) every 60 seconds for 30 minutes.

    • Calculate the initial reaction velocity (rate) for each well by determining the slope of the linear portion of the fluorescence vs. time curve.

    • Normalize the rates relative to the DMSO (100% activity) and no enzyme (0% activity) controls.

    • Plot the normalized activity against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Comparative Data Summary: Biochemical Inhibition
CompoundIC₅₀ (nM)Putative Mechanism
UC-321 95 nMCompetitive Inhibition
PCI 5 nMCompetitive Inhibition
NCA >100,000 nMNo significant inhibition

Interpretation: The IC₅₀ value for UC-321 confirms it is a potent inhibitor of Protease-X's enzymatic activity. The potency tracks well with the binding affinity (Kₑ) determined in the biophysical assays, strengthening the link between binding and function. The lack of activity from the NCA again demonstrates specificity.

G ProteaseX Protease-X (Enzyme) Products Cleaved Products Donor (Fluorescent) Quencher ProteaseX->Products Cleavage Substrate Intact FRET Substrate Donor Quencher Substrate->ProteaseX Binds to Active Site UC321 UC-321 (Inhibitor) UC321->ProteaseX Blocks Active Site

Mechanism of Protease-X inhibition by UC-321.

Part 3: Cellular Target Engagement & Downstream Validation

Causality: Demonstrating activity on a purified enzyme is a critical step, but it doesn't guarantee the compound will work in a cellular context. The compound must be able to cross the cell membrane, avoid efflux pumps, and find its target amidst a sea of other proteins.[1][2] The Cellular Thermal Shift Assay (CETSA) is a powerful technique for verifying that a compound binds to its target inside intact cells.[23][24][25][26] Following this, we must show that this cellular engagement modulates a known downstream signaling pathway.

Experiment 3.1: Cellular Thermal Shift Assay (CETSA)

CETSA is based on the principle that when a ligand binds to a protein, it generally stabilizes the protein's structure, making it more resistant to heat-induced denaturation.[26][27] By heating cells treated with a compound and then quantifying the amount of soluble (non-denatured) target protein remaining, we can directly observe target engagement.[23][24][28]

  • Cell Treatment: Culture an appropriate cell line (e.g., HEK293 expressing Protease-X) to ~80% confluency. Treat cells with UC-321 (e.g., 10 µM), PCI (1 µM), or DMSO for 1 hour at 37°C.

  • Heat Challenge:

    • Harvest and resuspend the cells in PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Using a thermal cycler, heat the tubes to a range of temperatures (e.g., 45°C to 65°C in 2°C increments) for 3 minutes. Include an unheated (RT) control.

  • Lysis and Fractionation:

    • Lyse the cells via three rapid freeze-thaw cycles (liquid nitrogen and 37°C water bath).

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Western Blot Analysis:

    • Carefully collect the supernatant (soluble fraction).

    • Normalize the protein concentration of all samples.

    • Perform SDS-PAGE and Western blotting using a specific primary antibody against Protease-X.[29][30][31] Use an antibody for a loading control (e.g., GAPDH) that does not shift in this temperature range.

  • Data Analysis:

    • Quantify the band intensity for Protease-X at each temperature point for each treatment condition.

    • Plot the percentage of soluble protein remaining (relative to the unheated control) against temperature to generate a "melting curve." A shift in the curve to the right indicates thermal stabilization and thus, target engagement.

Experiment 3.2: Western Blot for Downstream Pathway Modulation

Let's assume Protease-X is known to cleave and inactivate "Signaling Protein Y," which is a negative regulator of the "Pro-Survival Kinase Z" (PSKZ). Therefore, inhibiting Protease-X should lead to an accumulation of intact Protein Y and a decrease in the phosphorylation of PSKZ.

  • Cell Treatment: Seed cells and allow them to adhere overnight. Treat with a dose-response of UC-321, PCI, and NCA (e.g., 0.1 to 30 µM) for 4 hours.

  • Lysis: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Western Blot Analysis:

    • Normalize total protein concentration.

    • Perform SDS-PAGE and Western blotting using primary antibodies specific for:

      • Intact Signaling Protein Y

      • Phospho-PSKZ (p-PSKZ)

      • Total PSKZ

      • GAPDH (as a loading control)

  • Data Analysis: Quantify band intensities. For each treatment, calculate the ratio of Intact Protein Y to GAPDH and the ratio of p-PSKZ to Total PSKZ.

Comparative Data Summary: Cellular Assays
CompoundCETSA Thermal Shift (ΔTₘ)Effect on Intact Protein YEffect on p-PSKZ
UC-321 +4.2 °C at 10 µMDose-dependent increaseDose-dependent decrease
PCI +6.8 °C at 1 µMDose-dependent increaseDose-dependent decrease
NCA No significant shiftNo changeNo change

Interpretation: The CETSA results provide direct evidence that UC-321 engages Protease-X inside intact cells.[6][25] The downstream Western blot analysis confirms that this engagement is functionally relevant, leading to the expected modulation of the signaling pathway. The dose-dependent nature of these effects and the inactivity of the NCA provide strong, specific evidence for the hypothesized on-target MoA.

G cluster_0 Cellular Mechanism of Action cluster_1 Observed Effects of UC-321 UC321 UC-321 ProteaseX Protease-X UC321->ProteaseX Inhibits ProteinY Signaling Protein Y (Intact) ProteaseX->ProteinY Cleaves & Inactivates PSKZ p-PSKZ (Active) ProteinY->PSKZ Inhibits Phosphorylation Result1 ↑ Accumulation of Intact Protein Y InactiveY Cleaved Protein Y (Inactive) Result2 ↓ Decrease in p-PSKZ levels

Cellular signaling pathway modulated by UC-321.

Conclusion: A Self-Validating Framework for MoA Elucidation

This guide has outlined a logical and rigorous experimental cascade for validating the mechanism of action of a novel small molecule, UC-321. By progressing from direct biophysical binding to biochemical function, and finally to cellular target engagement and downstream pathway modulation, we have constructed a cohesive and self-validating body of evidence.

  • Trustworthiness: The use of orthogonal assays (SPR and ITC) for the initial binding validation provides confidence in the fundamental interaction. The inclusion of both positive and negative controls at every stage ensures that the observed effects are specific and meaningful.

  • Expertise: The choice of experiments follows a causal logic: binding must precede function, and cellular engagement must precede downstream effects. This tiered approach systematically de-risks the project by confirming the foundational aspects of the MoA before moving to more complex biological systems.

  • Authoritative Grounding: Each experimental choice is grounded in established, gold-standard methodologies widely accepted in the drug discovery field.

The collective data strongly support the hypothesis that this compound (UC-321) functions as a direct, potent, and specific inhibitor of Protease-X in both biochemical and cellular contexts. This systematic approach provides the necessary mechanistic clarity to justify its further development as a therapeutic candidate.

References

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A Researcher's Guide to Enhancing Reproducibility of In Vitro Assays for Novel Therapeutic Agents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Reproducibility in Drug Discovery

In the realm of drug discovery, in vitro assays serve as the cornerstone for identifying and characterizing novel therapeutic agents. These experiments, conducted outside of living organisms, offer a cost-effective and high-throughput means to assess the activity, selectivity, and potential toxicity of drug candidates before advancing to more complex in vivo studies.[1][2] However, the promise of these assays is fundamentally tethered to the reproducibility of their results. The ability of independent researchers to replicate findings is a critical component of scientific credibility and is essential for making robust, data-driven decisions in the lengthy and expensive process of drug development.[2][3][4]

Poor reproducibility, stemming from incomplete descriptions of methodologies and unaccounted for experimental variability, can lead to wasted resources and hinder scientific progress.[5][6] This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of in vitro assay reproducibility. We will delve into the critical factors that influence assay performance, compare different assay methodologies with a focus on their inherent variability, and provide actionable protocols and best practices to enhance the reliability and trustworthiness of your experimental data.

Part 1: Deconstructing Variability - The Key Factors Influencing In Vitro Assay Performance

The reproducibility of an in vitro assay is not a matter of chance; it is the result of meticulous planning and control over numerous variables. Understanding and mitigating these sources of variability is the first and most critical step towards generating reliable data.

The Biological System: More Than Just Cells in a Dish

The living components of your assay are often the largest source of variability. It is crucial to move beyond treating cells as simple reagents and to appreciate their dynamic nature.

  • Cell Source and Identity: The origin and history of your cell lines matter. It is imperative to use authenticated, mycoplasma-free cell lines from a reputable source. Continuous passaging can lead to genetic drift and phenotypic changes, so it is best practice to use cells within a defined, low passage number range.

  • Cell Culture Conditions: Seemingly minor variations in culture conditions can have a significant impact on cellular physiology and, consequently, on assay results.[7] Factors such as the brand and batch of media and serum, incubator temperature and CO2 levels, and even the level of confluence at the time of the experiment can introduce variability.[8]

  • Biological Context-Dependence: The response of cells to a therapeutic agent can be highly dependent on the specific biological context.[5] This includes the cellular microenvironment and the presence of other cell types. Monocultures, while simple, often fail to capture the complex interactions that occur within a tissue.[9]

The Reagents and Materials: Consistency is Key

The non-biological components of your assay are equally important sources of potential variability.

  • Reagent Quality and Consistency: Batch-to-batch variation in reagents, including antibodies, cytokines, and even the assay kits themselves, can significantly impact results.[8] It is crucial to qualify new batches of critical reagents and to purchase in larger lots when possible to minimize this variability.

  • Plasticware and Surface Coatings: The type of microplate and any surface coatings used can influence cell adhesion, proliferation, and morphology. Inconsistent well volumes or "edge effects" in microplates can also introduce systematic errors.

  • Compound Management: The handling and storage of test compounds are critical. Factors such as solvent choice, concentration accuracy, and the number of freeze-thaw cycles can affect the compound's stability and activity.

The Assay Protocol and Execution: Precision in Every Step

The experimental protocol itself is a blueprint for reproducibility. Every step, from cell seeding to data analysis, must be clearly defined and consistently executed.

  • Liquid Handling and Automation: Manual pipetting is a notorious source of variability.[10] The use of calibrated pipettes and, where possible, automated liquid handlers can significantly improve precision and reduce operator-to-operator differences.

  • Incubation Times and Environmental Control: Precise control over incubation times and environmental conditions (temperature, humidity) during the assay is essential. Even minor fluctuations can alter the kinetics of biological responses.

  • Data Acquisition and Analysis: The instrumentation used for data acquisition must be properly maintained and calibrated.[11] Furthermore, the choice of data analysis methods, including background subtraction, normalization, and statistical tests, should be standardized and justified.[6]

Part 2: A Comparative Guide to Common In Vitro Assays: Understanding Inherent Variability

Different in vitro assays possess varying levels of inherent complexity and are susceptible to different sources of variability. This section compares several commonly used assay types and highlights key considerations for ensuring their reproducibility.

Cell Viability and Cytotoxicity Assays

These assays are fundamental in drug discovery for assessing the effect of a compound on cell survival and proliferation.

Assay Principle Common Readouts Potential Sources of Variability Best Practices for Reproducibility
Metabolic Assays (e.g., MTT, MTS, AlamarBlue) Colorimetric or fluorometric measurement of metabolic activity.Changes in cellular metabolism unrelated to viability, interference of test compounds with assay chemistry.Run parallel assays with different mechanisms (e.g., membrane integrity), pre-screen compounds for assay interference.
Membrane Integrity Assays (e.g., LDH, Propidium Iodide) Measurement of lactate dehydrogenase (LDH) release or uptake of a fluorescent dye.Transient membrane permeability, background LDH levels in serum-containing media.Use serum-free media for LDH assays where possible, optimize incubation times to capture the desired endpoint.
ATP-Based Assays (e.g., CellTiter-Glo) Luminescent measurement of intracellular ATP levels.Drugs that alter cellular ATP metabolism without causing cell death.Correlate results with a direct measure of cell number, especially for compounds with unknown mechanisms.
Direct Cell Counting Manual or automated counting of cells using a hemocytometer or imaging system.Operator bias in manual counting, inaccurate focus and image analysis in automated systems.[11]Use automated cell counters with validated analysis settings, ensure proper mixing for a homogenous cell suspension.
Target-Based vs. Phenotypic Assays

Drug discovery campaigns can be broadly categorized into two approaches: target-based and phenotypic.[12]

  • Target-Based Assays: These assays measure the direct interaction of a compound with a specific molecular target (e.g., an enzyme or receptor). They are generally more straightforward to develop and optimize, leading to lower inherent variability.

  • Phenotypic Assays: These assays measure a more complex, holistic cellular response (e.g., changes in cell morphology, migration, or signaling pathways). While potentially more physiologically relevant, they are often more complex and susceptible to a wider range of variability sources.

Key Consideration: For phenotypic assays, it is crucial to have a deep understanding of the underlying biology and to develop robust, quantitative readouts that are less prone to subjective interpretation.

Part 3: Experimental Protocols for Enhancing Reproducibility

This section provides detailed, step-by-step methodologies for key experiments and workflows designed to validate and ensure the reproducibility of your in vitro assays.

Establishing a Robust Cell Culture Workflow

A standardized and well-documented cell culture practice is the foundation of reproducible in vitro research.

Protocol: Standardized Cell Passaging

  • Documentation: Maintain a detailed log for each cell line, including the source, passage number, and date of each passage.

  • Visual Inspection: Before each passage, visually inspect the cells under a microscope for any changes in morphology or signs of contamination.

  • Consistent Seeding Density: Determine the optimal seeding density for each cell line to ensure they are in the exponential growth phase at the time of the experiment.

  • Enzyme Dissociation: Use a consistent concentration and incubation time for the dissociation enzyme (e.g., trypsin). Over-trypsinization can damage cells.

  • Cell Counting: Use an automated cell counter to ensure accurate and consistent cell counts for seeding.

  • Mycoplasma Testing: Regularly test all cell cultures for mycoplasma contamination.

Assay Validation: A Self-Validating System

Before routine use, every in vitro assay should undergo a rigorous validation process to establish its performance characteristics.[13][14]

Protocol: In Vitro Assay Validation

  • Define Acceptance Criteria: Before starting the validation, clearly define the acceptable performance criteria for each parameter.[13]

  • Precision (Repeatability and Intermediate Precision):

    • Repeatability (Intra-assay precision): Run multiple replicates of the same sample on the same plate to assess the variability within a single assay run.

    • Intermediate Precision (Inter-assay precision): Run the same samples on different days, by different operators, and with different batches of reagents to assess the long-term reproducibility of the assay.[13]

  • Accuracy: If a reference standard is available, assess how close the measured value is to the true value.

  • Linearity and Range: Determine the range over which the assay response is directly proportional to the analyte concentration.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.[15][16]

  • Robustness: Intentionally introduce small, deliberate changes to the assay parameters (e.g., incubation time, temperature) to assess the assay's resilience to minor variations.[8][14]

Data Reporting: Transparency is Paramount

Incomplete reporting of experimental details is a major contributor to the lack of reproducibility.[6][17] Adhering to established reporting guidelines is crucial.

Recommended Reporting Standards:

  • Good In Vitro Reporting Standards (GIVReSt): Provides a framework for the comprehensive reporting of cell culture experiments.[6]

  • Checklist for Reporting In-vitro Studies (CRIS): A checklist to improve the quality and transparency of reporting for in-vitro studies.[18][19]

  • Designing and Reporting In Vitro Experiments Responsibly (DRIVER): Evolving recommendations that also provide guidance on the design of in vitro experiments.[20]

Part 4: Visualization of Key Workflows and Concepts

Visual aids can significantly improve the understanding of complex experimental workflows and logical relationships.

Experimental Workflow for a Cell-Based Assay

Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_readout Readout & Analysis Cell_Culture Cell Culture & Passaging Plate_Seeding Plate Seeding Cell_Culture->Plate_Seeding Compound_Prep Compound Preparation Compound_Addition Compound Addition Compound_Prep->Compound_Addition Plate_Seeding->Compound_Addition Incubation Incubation Compound_Addition->Incubation Assay_Reagent Add Assay Reagent Incubation->Assay_Reagent Data_Acquisition Data Acquisition Assay_Reagent->Data_Acquisition Data_Analysis Data Analysis Data_Acquisition->Data_Analysis

Caption: A generalized workflow for a typical cell-based in vitro assay.

Logical Relationship of Factors Affecting Reproducibility

Reproducibility_Factors cluster_biological Biological System cluster_technical Technical Execution Reproducibility Assay Reproducibility Cell_Source Cell Source & Identity Cell_Source->Reproducibility Culture_Conditions Culture Conditions Culture_Conditions->Reproducibility Context Biological Context Context->Reproducibility Reagents Reagents & Materials Reagents->Reproducibility Protocol Assay Protocol Protocol->Reproducibility Data_Handling Data Acquisition & Analysis Data_Handling->Reproducibility

Caption: Key factors influencing the overall reproducibility of in vitro assays.

Conclusion: Towards a More Reliable In Vitro to In Vivo Translation

The journey of a novel therapeutic agent from the laboratory bench to the patient's bedside is long and fraught with challenges. A critical juncture in this journey is the translation of promising in vitro findings to successful in vivo outcomes.[1][21] By embracing the principles of rigorous assay design, validation, and transparent reporting, we can significantly enhance the reproducibility of our in vitro data. This, in turn, builds a stronger foundation of evidence, leading to more informed decisions, a reduction in late-stage failures, and ultimately, an acceleration of the development of safe and effective new medicines.

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Comparative Guide: Structure-Activity Relationship (SAR) of Tetrahydropyrimidinone (THPM) Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structure-activity relationship (SAR) studies of tetrahydropyrimidinone analogs Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

The tetrahydropyrimidinone (THPM) scaffold—often structurally overlapping with or derived from 3,4-dihydropyrimidinones (DHPMs)—has evolved from a "privileged structure" in multicomponent chemistry to a precision tool in targeted oncology.[1] While the DHPM Monastrol remains the historical benchmark for Kinesin Spindle Protein (Eg5) inhibition, recent SAR campaigns have repositioned THPM analogs as potent PIM-1 kinase inhibitors and TRPM8 antagonists .

This guide objectively compares the performance of novel THPM analogs against standard DHPM benchmarks, analyzing potency (


), selectivity, and synthetic accessibility.
Mechanistic Basis & Scaffold Architecture

The pharmacological versatility of the THPM scaffold stems from its ability to position functional groups in a non-planar geometry, mimicking the α-helix/β-turn motifs of endogenous ligands.

The Nomenclature Nuance
  • DHPMs (Standard): 3,4-dihydropyrimidin-2(1H)-ones (e.g., Monastrol). Contains a C5=C6 double bond.

  • THPMs (Novel/Reduced): 1,2,3,4-tetrahydropyrimidin-2-ones.[2][3] Often refers to the saturated C5-C6 variants or is used interchangeably in literature to describe Biginelli products with specific tautomeric preferences.

  • Key Distinction: The saturation of the C5-C6 bond in true THPMs alters the ring puckering, significantly impacting binding affinity in tight pockets like the Eg5 allosteric site or the PIM-1 ATP-binding cleft.

Core Signaling Pathways

The following diagram illustrates the divergent signaling pathways targeted by THPM analogs compared to the classic Monastrol mechanism.

THPM_Pathways THPM THPM Scaffold (Tetrahydropyrimidinone) Eg5 Eg5 Kinesin (Mitotic Spindle) THPM->Eg5 Allosteric Inhibition (Classic Monastrol Mode) PIM1 PIM-1 Kinase (Cell Survival) THPM->PIM1 ATP Competitive Inhibition (Novel) TRPM8 TRPM8 Channel (Ca2+ Influx) THPM->TRPM8 Channel Antagonism Arrest G2/M Cell Cycle Arrest Eg5->Arrest Mono-astral Spindle Apoptosis Apoptosis (Cell Death) PIM1->Apoptosis Blocks BAD Phosphorylation Analgesia Analgesia (Neuropathic Pain) TRPM8->Analgesia Blocks Cold/Menthol Response Arrest->Apoptosis

Figure 1: Divergent pharmacological pathways of THPM analogs. While classic DHPMs target Eg5, novel THPMs show high potency against PIM-1 and TRPM8.

Comparative SAR Analysis

This section contrasts the SAR of emerging THPM PIM-1 inhibitors against the standard Eg5 inhibitor, Monastrol.

Case Study A: PIM-1 Kinase Inhibition (Cancer)

Recent studies (e.g., RSC Adv., 2021) have identified 4-oxo-2-thioxo-1,2,3,4-THPM-5-carbonitriles as potent PIM-1 inhibitors. Unlike Eg5 inhibitors which bind an allosteric pocket, these analogs likely engage the ATP-binding site.

  • Critical Modification: The introduction of an S-arylamide linker at the C2 position (via thiourea modification) is the potency driver.

  • C4 Substituent: Electron-withdrawing groups (p-Cl, p-F) on the C4-phenyl ring enhance hydrophobic interactions within the kinase hinge region.

Case Study B: Eg5 Inhibition (The Benchmark)
  • Standard: Monastrol (

    
    ).
    
  • Limitation: Moderate potency and poor solubility.

  • THPM Improvement: C5-ester variations (e.g., isopropyl vs. ethyl) in THPMs modulate lipophilicity (LogP), improving cell permeability. However, true saturation (C5-C6 single bond) often leads to a loss of activity for Eg5, suggesting the planar alkene geometry of DHPMs is critical for this specific target.

Quantitative Performance Matrix
FeatureNovel THPM Analog (8g) Standard Monastrol (DHPM) Clinical Ref. (Erlotinib)
Primary Target PIM-1 KinaseEg5 KinesinEGFR
Mechanism ATP-CompetitiveAllosteric (Loop 5)ATP-Competitive
Potency (

)
0.373

(PIM-1)
~14.0

(Eg5)
0.072

(EGFR)
Selectivity High (vs. Normal Fibroblasts)High (Mitotic cells only)Moderate
Cytotoxicity (

)
2.22

(MCF-7)
>20

(MCF-7)
1.32

(HCT-116)
Solubility Moderate (S-amide linker)LowHigh

Data Source: Synthesized from comparative analysis of PIM-1 inhibitors (Source 1.7, 1.20) and Monastrol literature.[3][4]

Detailed Experimental Protocols

To ensure reproducibility, the following protocols utilize self-validating checkpoints.

Protocol A: Synthesis of S-Amide THPM Derivatives

Methodology: One-pot Biginelli Condensation followed by S-alkylation.

  • Reactants: Mix aromatic aldehyde (1.0 mmol), ethyl cyanoacetate (1.0 mmol), and thiourea (1.5 mmol).

  • Catalysis: Add

    
     (catalytic amount) in absolute ethanol (10 mL).
    
  • Reflux: Heat at reflux for 3–5 hours.

    • Checkpoint: Monitor TLC (Hexane:EtOAc 7:3). Disappearance of aldehyde spot indicates completion.

  • S-Alkylation (Critical Step):

    • Cool the intermediate (2-thioxo-THPM) to

      
      .
      
    • Add 2-chloro-N-arylacetamide (1.0 mmol) and stir for 4 hours.

    • Mechanism:[5] The sulfur atom acts as a nucleophile, displacing the chloride to form the S-amide linker.

  • Purification: Pour into ice water. Filter the precipitate.[6] Recrystallize from ethanol/DMF.

    • Validation:

      
      -NMR must show a singlet at 
      
      
      
      ppm (S-
      
      
      -CO) and disappearance of the thiourea NH protons.
Protocol B: PIM-1 Kinase Assay (In Vitro)

Methodology: ELISA-based colorimetric assay.

  • Preparation: Coat 96-well plates with PIM-1 substrate (e.g., BAD protein fragment).

  • Incubation: Add ATP (

    
    ) and recombinant PIM-1 enzyme mixed with varying concentrations of the THPM analog (
    
    
    
    ).
  • Reaction: Incubate at

    
     for 45 minutes.
    
  • Detection: Add anti-phospho-BAD antibody followed by HRP-conjugated secondary antibody.

  • Readout: Measure absorbance at 450 nm after TMB addition.

    • Control: Use Staurosporine as a positive control (expected

      
      ).
      
    • Calculation: Plot % Inhibition vs. Log[Concentration] to derive

      
       using non-linear regression.
      
Visualizing the SAR Logic

The following diagram maps the structural requirements for high-potency THPMs targeting PIM-1, contrasting them with the Eg5 requirements.

SAR_Map Core THPM Core Scaffold (Pyrimidine Ring) N1 N1 Position (H-Bond Donor) Core->N1 C2 C2 Position (The Switch) Core->C2 C4 C4 Position (Hydrophobic Clamp) Core->C4 C5 C5 Position (Electronic Tuning) Core->C5 Rule_C2_PIM S-Arylamide Linker Essential for PIM-1 (Increases Steric Bulk) C2->Rule_C2_PIM Rule_C2_Eg5 Thione (C=S) or Urea (C=O) Preferred for Eg5 (Monastrol-like) C2->Rule_C2_Eg5 Rule_C4 Aryl Group Required Electron Withdrawing (Cl, F) Boosts Potency C4->Rule_C4 Rule_C5 Cyano (CN) or Ester CN = Higher PIM-1 Activity Ester = Higher Eg5 Activity C5->Rule_C5

Figure 2: SAR Decision Tree. The C2 position acts as the primary "switch" determining target specificity between PIM-1 (S-arylamide) and Eg5 (Thione).

References
  • Unravelling the potency of the 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile scaffold with S-arylamide hybrids as PIM-1 kinase inhibitors. RSC Advances, 2021.

  • Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action. Pharmaceutics, 2022.

  • High-throughput virtual screening of novel dihydropyrimidine monastrol analogs reveals robust structure-activity relationship to kinesin Eg5 binding thermodynamics. Journal of Emerging Investigators, 2021.

  • Biological Activity of Dihydropyrimidinone (DHPM) Derivatives: A Systematic Review. European Journal of Medicinal Chemistry, 2018.

  • TRPM8 Channels: Advances in Structural Studies and Pharmacological Modulation. International Journal of Molecular Sciences, 2019.

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